Ethyl 2-cyanobutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyanobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-6(5-8)7(9)10-4-2/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCISHUHNFYJJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277197 | |
| Record name | ethyl 2-cyanobutanoate | |
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Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1619-58-5 | |
| Record name | Butanoic acid, 2-cyano-, ethyl ester | |
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| Record name | Ethyl 2-cyanobutanoate | |
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| Record name | 1619-58-5 | |
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| Record name | ethyl 2-cyanobutanoate | |
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| Record name | Ethyl 2-cyanobutyrate | |
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| Record name | Ethyl 2-cyanobutanoate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-cyanobutanoate and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing ethyl 2-cyanobutanoate, a valuable intermediate in organic synthesis. The document details the synthesis of its crucial precursor, ethyl cyanoacetate, and presents various methodologies for the subsequent preparation of the target molecule. For clarity and comparative analysis, quantitative data are summarized in tables. Detailed experimental protocols for key reactions are provided, and signaling pathways and experimental workflows are illustrated using diagrams.
Synthesis of the Key Precursor: Ethyl Cyanoacetate
Ethyl cyanoacetate is a fundamental building block in the synthesis of this compound. The following sections detail the most common and effective methods for its preparation.
Kolbe Nitrile Synthesis from Chloroacetic Acid and Sodium Cyanide, followed by Esterification
This widely used method involves the reaction of chloroacetic acid with sodium cyanide to form cyanoacetic acid, which is then esterified with ethanol to yield ethyl cyanoacetate.
In a 5-liter round-bottomed flask, 500 g (5.3 moles) of chloroacetic acid is dissolved in 700 mL of water and warmed to 50°C. The solution is neutralized with approximately 290 g (2.7 moles) of anhydrous sodium carbonate. Concurrently, a solution of 294 g (5.8 moles) of 97% sodium cyanide in 750 mL of water is warmed to 55°C. The sodium cyanide solution is then added to the cooled sodium chloroacetate solution with vigorous mixing and external cooling to maintain the temperature below 95°C.[1][2] The resulting solution is briefly boiled and then cooled.[1][2]
The cyanoacetic acid is liberated by the addition of 694 g (5.8 moles) of commercial hydrochloric acid.[1][2] The solution is then concentrated under reduced pressure. To the residue, 600 mL of 95% ethanol is added, and the mixture is filtered to remove sodium chloride. The alcoholic solution is evaporated under reduced pressure.[1][2]
For the esterification, a mixture of 600 mL of absolute ethanol and 10 mL of concentrated sulfuric acid is added to the cyanoacetic acid residue.[1][2] The mixture is heated under reflux for three hours. After removing the excess alcohol and water by distillation under reduced pressure, another 300 mL of absolute ethanol and 4 mL of concentrated sulfuric acid are added, and the mixture is refluxed for an additional two hours.[1] The product is then isolated and purified by distillation under reduced pressure to yield ethyl cyanoacetate.[1][2]
Fischer Esterification of Cyanoacetic Acid with Ethanol
This method involves the direct esterification of cyanoacetic acid with ethanol in the presence of an acid catalyst.
A mixture of cyanoacetic acid, absolute ethanol (in a molar ratio of 1:1.20), and a catalytic amount of a strong mineral acid (e.g., concentrated sulfuric acid) or a solid acid catalyst is heated.[3][4] The reaction is typically carried out at 80°C for 5 hours.[4] The water formed during the reaction is removed to drive the equilibrium towards the product. After the reaction is complete, the catalyst is removed by filtration. The excess ethanol is recovered from the filtrate, and the residue is washed with a saturated brine solution. The organic layer is dried over anhydrous sodium sulfate and purified by vacuum distillation to yield ethyl cyanoacetate with a purity of over 99.5%.[4]
Quantitative Data for Ethyl Cyanoacetate Synthesis
| Method | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Kolbe Nitrile Synthesis & Esterification | Chloroacetic acid, Sodium cyanide, Ethanol | Sodium carbonate, Hydrochloric acid, Sulfuric acid | 5 hours (total reflux) | 50-95 (synthesis), Reflux (esterification) | 77-80 | 97-98 | [1][2] |
| Fischer Esterification | Cyanoacetic acid, Ethanol | Sulfuric acid or other acid catalyst | 5 hours | 80 | >93 | >99.5 | [4] |
Synthesis Pathway for Ethyl Cyanoacetate
Caption: Synthetic routes to ethyl cyanoacetate.
Synthesis of this compound
Once ethyl cyanoacetate is obtained, it can be used in several reactions to produce this compound.
Alkylation of Ethyl Cyanoacetate with an Ethylating Agent
This is a common method for introducing an ethyl group at the α-position of ethyl cyanoacetate.
Sodium ethoxide is prepared from sodium and absolute ethanol in a round-bottomed flask. A solution of ethyl cyanoacetate in a suitable solvent (e.g., ethanol or THF) is added to the sodium ethoxide solution to form the sodium enolate.[5] An ethylating agent, such as ethyl bromide or diethyl sulfate, is then added dropwise to the reaction mixture. The reaction is typically stirred for several hours at room temperature or with gentle heating.[6] After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by vacuum distillation to give this compound.
Condensation of Butyronitrile with Diethyl Carbonate
This method involves the base-catalyzed condensation of butyronitrile with diethyl carbonate.
Sodium ethoxide is prepared from sodium and absolute ethanol, and the excess ethanol is removed under reduced pressure.[7] To the dry sodium ethoxide, dry diethyl carbonate, dry toluene, and butyronitrile are added.[7] The mixture is heated with stirring, and toluene is added dropwise at the same rate as the distillate is collected to remove the ethanol formed during the reaction.[7] After cooling, the reaction mixture is quenched with cold water and acidified with acetic acid. The product is extracted with an organic solvent, and the combined organic layers are washed and dried. The solvent is removed by distillation, and the residue is purified by vacuum distillation to yield this compound.
Knoevenagel Condensation of Butyraldehyde with Ethyl Cyanoacetate followed by Reduction
This two-step process involves an initial Knoevenagel condensation followed by a reduction of the resulting carbon-carbon double bond.
Step 1: Knoevenagel Condensation A mixture of ethyl cyanoacetate, freshly distilled butyraldehyde, and a catalytic amount of piperidine in a suitable solvent such as glacial acetic acid is prepared.[5] The reaction mixture is stirred at room temperature.
Step 2: Reduction The intermediate from the Knoevenagel condensation is then subjected to reduction. A common method is catalytic hydrogenation using a palladium on carbon catalyst.[5] The reaction is carried out in a low-pressure reduction apparatus until the theoretical amount of hydrogen is consumed.[5] The catalyst is then filtered off, and the filtrate is washed with sodium chloride solution and water. The organic layer is dried and concentrated, and the resulting this compound is purified by vacuum distillation.[5]
Quantitative Data for this compound Synthesis
| Method | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Alkylation | Ethyl cyanoacetate, Ethyl bromide | Sodium ethoxide | Several hours | Room Temp. to Reflux | High | [6] |
| Condensation | Butyronitrile, Diethyl carbonate | Sodium ethoxide | 2 hours | Distillation | High | [7] |
| Knoevenagel Condensation & Reduction | Butyraldehyde, Ethyl cyanoacetate | Piperidine, Pd/C, H₂ | 1-2 hours (reduction) | Room Temp. | 85 (for ethyl ethylcyanoacetate) | [5] |
Synthesis Pathways for this compound
Caption: Synthetic routes to this compound.
General Experimental Workflow
The following diagram illustrates a general workflow applicable to many of the described synthetic procedures, from reaction setup to product purification.
Caption: A generalized workflow for organic synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Ethyl cyanoacetate - Chempedia - LookChem [lookchem.com]
- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Profile of Ethyl 2-cyanobutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-cyanobutanoate (CAS No. 1619-58-5), a versatile intermediate in organic synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Chemical Structure and Properties
This compound is a chiral ester nitrile with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol .[1][2] Its structure is characterized by a butane backbone substituted with a cyano group and an ethyl ester at the second carbon position.
Caption: Molecular Structure of this compound.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound. Due to the limited availability of experimentally verified spectra for this specific compound in publicly accessible databases, representative data and data from closely related analogs may be referenced.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.
¹H NMR Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.5 | Triplet | 1H | -CH (CN)- |
| ~1.9 | Multiplet | 2H | -CH₂-CH₂ -CH₃ |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |
| ~1.0 | Triplet | 3H | -CH₂-CH₂-CH₃ |
¹³C NMR Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~168 | C =O (Ester) |
| ~118 | C ≡N (Nitrile) |
| ~62 | -O-CH₂ -CH₃ |
| ~45 | -CH (CN)- |
| ~28 | -CH₂ -CH₃ (Butyryl) |
| ~14 | -O-CH₂-CH₃ |
| ~11 | -CH₂-CH₃ (Butyryl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (alkane) |
| ~2250 | Medium | C≡N stretch (nitrile) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Electron Ionization (EI) Mass Spectrum Data
| m/z | Relative Intensity (%) | Possible Fragment |
| 141 | Moderate | [M]⁺ (Molecular Ion) |
| 112 | High | [M - C₂H₅]⁺ |
| 96 | Moderate | [M - OCH₂CH₃]⁺ |
| 69 | High | [M - COOCH₂CH₃]⁺ |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound like this compound.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-20 mg of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition: A typical ¹H NMR spectrum is acquired on a 300 or 400 MHz spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.
¹³C NMR Acquisition: A ¹³C NMR spectrum is typically acquired on the same instrument at a corresponding frequency (e.g., 75 or 100 MHz). Proton decoupling is employed to simplify the spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
IR Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR:
-
A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
The spectrum is recorded by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.
Liquid Film (Neat) Method:
-
A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
The plates are pressed together to form a thin film.
-
The assembly is placed in the spectrometer's sample holder, and the spectrum is recorded.
Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS):
-
A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
1 µL of the solution is injected into the GC, which is equipped with a suitable capillary column (e.g., a non-polar polydimethylsiloxane-based column).
-
The oven temperature is programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation of components.
-
The eluent from the GC column is introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.
-
The mass spectrum is recorded over a mass range of, for example, 40-400 amu.
Logical Workflow for Spectroscopic Analysis
Caption: Conceptual workflow for the spectroscopic analysis of a chemical compound.
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and purity assessment, it is recommended to acquire and interpret the full set of spectroscopic data on the specific sample of interest.
References
Ethyl 2-Cyanobutanoate: A Keystone Precursor in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-cyanobutanoate, a versatile difunctional molecule, has emerged as a critical building block in the synthesis of a diverse array of bioactive compounds. Its unique structural features, combining a reactive nitrile group and an ester moiety, offer a gateway to complex molecular architectures, particularly in the realm of heterocyclic chemistry. This technical guide provides a comprehensive overview of the role of this compound as a precursor in medicinal chemistry, with a focus on its application in the synthesis of anticonvulsant and sedative-hypnotic agents. Detailed experimental protocols, quantitative data, and mechanistic insights into the signaling pathways of the resulting pharmaceuticals are presented to serve as a valuable resource for professionals in drug discovery and development.
Introduction
This compound (CAS: 1619-58-5) is a valuable intermediate in organic synthesis, primarily owing to the presence of two key functional groups: a cyano group and an ethyl ester.[1] This dual functionality allows for a wide range of chemical transformations, making it an indispensable tool for the construction of complex molecules.[1] In medicinal chemistry, the strategic incorporation of the this compound scaffold has led to the successful synthesis of several classes of drugs, most notably those acting on the central nervous system. Its utility is particularly pronounced in the synthesis of heterocyclic compounds, which form the core structure of many therapeutic agents.[2]
Physicochemical Properties and Reactivity
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁NO₂ | [3] |
| Molecular Weight | 141.17 g/mol | [3] |
| CAS Number | 1619-58-5 | [3] |
| Appearance | Colorless liquid | |
| Purity | Typically ≥95% | [1][4] |
The reactivity of this compound is centered around its activated methylene group, flanked by the electron-withdrawing cyano and ester groups. This makes the α-proton acidic and susceptible to deprotonation by a base, forming a stabilized carbanion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including:
-
Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated cyanoesters.[3][5]
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.[6][7]
-
Alkylation: Reaction with alkyl halides to introduce substituents at the α-position.
The cyano and ester groups themselves can also be transformed. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can undergo hydrolysis, transesterification, or amidation.[1] This versatility allows for the construction of a wide range of molecular scaffolds from a single precursor.
Applications in the Synthesis of Anticonvulsant Drugs
This compound and its derivatives are key precursors in the synthesis of several important anticonvulsant drugs.
Succinimides: The Case of Ethosuximide
Ethosuximide is a first-line treatment for absence seizures.[8] Its synthesis can be achieved through a pathway involving a substituted cyanobutanoate precursor. The general synthetic strategy involves the reaction of a ketone with a cyanoacetic ester, followed by the addition of cyanide, hydrolysis, and cyclization.[4][9]
Signaling Pathway of Ethosuximide:
Ethosuximide's primary mechanism of action is the blockade of T-type calcium channels in thalamic neurons.[6][10] These channels are implicated in the generation of the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms during absence seizures.[11] By inhibiting these channels, ethosuximide reduces the flow of calcium ions into the neurons, thereby dampening the abnormal rhythmic firing and preventing seizures.[6][8]
Experimental Protocol: Synthesis of Ethosuximide from a Cyanobutanoate Precursor (Representative)
This protocol describes a general synthesis of a succinimide ring from a disubstituted cyanoacetic ester, which can be derived from this compound.
Step 1: Synthesis of Ethyl 2-cyano-2,3-dimethylbutanoate
Materials:
-
This compound (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Methyl iodide (1.2 eq)
-
Anhydrous ethanol
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
This compound is added dropwise to the cooled solution (0 °C) with stirring.
-
After the addition is complete, the mixture is stirred for 30 minutes.
-
Methyl iodide is then added dropwise, and the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by vacuum distillation.
Step 2: Hydrolysis and Decarboxylation to form 2,3-Dimethylsuccinic Acid
Materials:
-
Ethyl 2-cyano-2,3-dimethylbutanoate (1.0 eq)
-
Concentrated hydrochloric acid
Procedure:
-
The ester from Step 1 is refluxed with concentrated hydrochloric acid for 8-12 hours.
-
The solution is cooled, and the resulting precipitate is filtered, washed with cold water, and dried to yield 2,3-dimethylsuccinic acid.
Step 3: Cyclization to form 3,4-Dimethylsuccinimide
Materials:
-
2,3-Dimethylsuccinic acid (1.0 eq)
-
Urea (1.1 eq)
Procedure:
-
A mixture of 2,3-dimethylsuccinic acid and urea is heated at 180-200 °C for 1-2 hours.
-
The molten mass is cooled, and the solid is recrystallized from ethanol to afford 3,4-dimethylsuccinimide.
Quantitative Data (Expected):
| Step | Product | Yield (%) | Purity (%) |
| 1 | Ethyl 2-cyano-2,3-dimethylbutanoate | 75-85 | >95 |
| 2 | 2,3-Dimethylsuccinic Acid | 80-90 | >98 |
| 3 | 3,4-Dimethylsuccinimide | 70-80 | >99 |
Pyrrolidinones: The Case of Levetiracetam
While not a direct cyclization product of this compound, the synthesis of the anticonvulsant levetiracetam involves intermediates that can be conceptually derived from cyanobutanoate chemistry. The core of levetiracetam is an (S)-α-ethyl-2-oxopyrrolidineacetamide structure.
Signaling Pathway of Levetiracetam:
Levetiracetam's mechanism of action is unique among antiepileptic drugs. It binds with high affinity to the synaptic vesicle protein 2A (SV2A).[12] SV2A is involved in the regulation of neurotransmitter release.[13] By binding to SV2A, levetiracetam is thought to modulate the function of synaptic vesicles, leading to a reduction in the release of excitatory neurotransmitters like glutamate during periods of high-frequency neuronal firing, thus preventing seizure propagation.[3][13]
Synthesis of Sedative-Hypnotic Drugs
Barbiturates
Barbiturates are a class of drugs that act as central nervous system depressants. The synthesis of various barbiturates can be achieved through the condensation of a disubstituted malonic ester or cyanoacetic ester with urea. This compound can be alkylated to introduce the desired substituents at the α-position, followed by condensation with urea to form the barbiturate ring.
Signaling Pathway of Barbiturates:
Barbiturates exert their effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[14][15] They bind to a specific site on the GABA-A receptor, increasing the duration of the opening of the chloride ion channel, which leads to an increased flow of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, resulting in CNS depression.[14]
Experimental Protocol: Synthesis of 5-Ethyl-5-phenylbarbituric Acid (Phenobarbital) from a Phenyl-substituted Cyanobutanoate Precursor (Representative)
Step 1: Synthesis of Ethyl 2-cyano-2-phenylbutanoate
Materials:
-
Ethyl phenylcyanoacetate (1.0 eq)
-
Sodium ethoxide (1.1 eq)
-
Ethyl iodide (1.2 eq)
-
Anhydrous ethanol
Procedure:
-
In a manner analogous to the synthesis of the ethosuximide precursor, ethyl phenylcyanoacetate is alkylated with ethyl iodide in the presence of sodium ethoxide in anhydrous ethanol.
-
Workup and purification by vacuum distillation yield ethyl 2-cyano-2-phenylbutanoate.
Step 2: Condensation with Urea
Materials:
-
Ethyl 2-cyano-2-phenylbutanoate (1.0 eq)
-
Urea (1.5 eq)
-
Sodium ethoxide (2.2 eq)
-
Anhydrous ethanol
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask fitted with a reflux condenser.
-
Urea and ethyl 2-cyano-2-phenylbutanoate are added to the solution.
-
The mixture is refluxed for 8-10 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in water.
-
The aqueous solution is acidified with hydrochloric acid to precipitate the crude phenobarbital.
-
The product is collected by filtration, washed with cold water, and recrystallized from aqueous ethanol.[16][17]
Quantitative Data (Expected):
| Step | Product | Yield (%) | Purity (%) |
| 1 | Ethyl 2-cyano-2-phenylbutanoate | 80-90 | >95 |
| 2 | 5-Ethyl-5-phenylbarbituric Acid | 60-70 | >99 |
Piperidinediones: The Case of Glutethimide
Glutethimide is a sedative-hypnotic drug with a structure related to barbiturates. Its synthesis involves the Michael addition of a nitrile to an acrylate, followed by hydrolysis and cyclization.[18]
Signaling Pathway of Glutethimide:
Glutethimide acts as a GABA agonist, producing central nervous system depressant effects similar to barbiturates.[5][19] It also induces the cytochrome P450 enzyme CYP2D6.[18]
Experimental Protocol: Synthesis of Glutethimide from 2-Phenylbutyronitrile (A Derivative of this compound)
Step 1: Michael Addition of 2-Phenylbutyronitrile to Ethyl Acrylate
Materials:
-
2-Phenylbutyronitrile (1.0 eq)
-
Ethyl acrylate (1.2 eq)
-
Sodium ethoxide (catalytic amount)
-
Anhydrous ethanol
Procedure:
-
To a solution of 2-phenylbutyronitrile in anhydrous ethanol, a catalytic amount of sodium ethoxide is added.
-
Ethyl acrylate is added dropwise, and the mixture is refluxed for 6-8 hours.
-
The solvent is evaporated, and the residue is worked up by partitioning between ether and water. The organic layer is dried and concentrated to give ethyl 4-cyano-4-phenylhexanoate.
Step 2: Hydrolysis and Cyclization
Materials:
-
Ethyl 4-cyano-4-phenylhexanoate (1.0 eq)
-
Concentrated sulfuric acid
Procedure:
-
The product from Step 1 is treated with concentrated sulfuric acid at 100 °C for 2-3 hours.
-
The reaction mixture is poured onto ice, and the precipitated glutethimide is filtered, washed with water, and recrystallized from ethanol.
Quantitative Data (Expected):
| Step | Product | Yield (%) | Purity (%) |
| 1 | Ethyl 4-cyano-4-phenylhexanoate | 70-80 | >95 |
| 2 | Glutethimide | 60-70 | >99 |
Conclusion
This compound is a highly versatile and valuable precursor in medicinal chemistry. Its unique reactivity profile enables the efficient synthesis of a range of medicinally important heterocyclic compounds, including anticonvulsants and sedative-hypnotics. The ability to readily introduce diverse substituents and subsequently construct complex ring systems underscores its importance in drug discovery and development. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to facilitate further research and innovation in the application of this key building block for the creation of novel therapeutic agents. As the demand for new and improved pharmaceuticals continues to grow, the role of foundational precursors like this compound in enabling their synthesis will remain of paramount importance.
References
- 1. US2872448A - S-trisubstituted barbituric acids - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. US2051846A - Production of barbituric acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis of aryl semicarbazones as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological screening for muscle relaxant, anticonvulsant, and sedative activities of certain organic compounds produced by Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GT Digital Repository [repository.gatech.edu]
- 14. US3962450A - Composition and methods for effecting sedation - Google Patents [patents.google.com]
- 15. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN102311394A - Preparation method for 5-ethyl-5-phenyl barbituric acid - Google Patents [patents.google.com]
- 17. CN102311394B - Preparation method for 5-ethyl-5-phenyl barbituric acid - Google Patents [patents.google.com]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
The Bifunctional Reactivity of Ethyl 2-Cyanobutanoate: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Cyano and Ester Moieties for Advanced Synthetic Applications
Ethyl 2-cyanobutanoate, a versatile bifunctional molecule, offers a unique convergence of reactivity through its sterically influenced cyano group and accessible ester functionality. This technical guide provides a comprehensive overview of the distinct chemical behavior of these groups, presenting a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures and novel therapeutic agents. This document details key transformations including hydrolysis, reduction, alkylation, and cycloaddition reactions, supported by experimental protocols, quantitative data, and mechanistic pathways.
Core Reactivity Profile
The chemical character of this compound is defined by the interplay between the electron-withdrawing cyano and ester groups, both activating the alpha-carbon. The presence of the ethyl group at this position introduces steric hindrance that differentiates its reactivity from the more commonly used ethyl cyanoacetate.
Hydrolysis: A Stepwise Transformation
Both the ester and cyano groups of this compound are susceptible to hydrolysis under acidic or basic conditions, though the ester typically reacts under milder conditions.
Ester Hydrolysis:
Under basic conditions, the ester undergoes saponification to yield the corresponding carboxylate salt, which upon acidification, provides 2-cyanobutanoic acid. Acid-catalyzed hydrolysis is a reversible process that can be driven to completion by using an excess of water.[1][2]
Nitrile Hydrolysis:
More forcing conditions are generally required for the hydrolysis of the cyano group. This can proceed in a stepwise manner, first forming 2-carbamoylbutanoic acid, which can then be further hydrolyzed to 2-ethylmalonic acid.
Table 1: Hydrolysis Conditions and Products
| Functional Group | Reagents and Conditions | Product |
| Ester | 1. NaOH (aq), Reflux2. HCl (aq) | 2-Cyanobutanoic acid |
| Ester | Dilute H₂SO₄, Reflux | 2-Cyanobutanoic acid |
| Cyano Group | Concentrated HCl or H₂SO₄, Heat | 2-Ethylmalonic acid |
Reduction Pathways: Accessing Amines and Alcohols
The cyano and ester groups can be selectively reduced to afford valuable amine and alcohol functionalities, respectively.
Reduction of the Cyano Group:
Catalytic hydrogenation of the cyano group is a common method to produce the corresponding primary amine, 2-(aminomethyl)butanoic acid ethyl ester. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will concomitantly reduce the ester.
Reduction of the Ester Group:
Selective reduction of the ester to the corresponding alcohol, 2-cyano-1-butanol, can be achieved using milder reducing agents that do not affect the nitrile, such as sodium borohydride in some instances, although careful control of reaction conditions is necessary.
Table 2: Reduction Reactions of this compound
| Functional Group | Reagents and Conditions | Product | Typical Yield |
| Cyano | H₂, Raney Nickel or PtO₂, High Pressure | Ethyl 2-(aminomethyl)butanoate | Good to Excellent |
| Ester and Cyano | LiAlH₄ in THF, then H₃O⁺ workup | 2-(Aminomethyl)-1-butanol | High |
Advanced Synthetic Transformations
The activated alpha-carbon of this compound serves as a nucleophilic center for a variety of carbon-carbon bond-forming reactions, making it a valuable building block in organic synthesis.
Alkylation: Building Molecular Complexity
The acidic proton at the alpha-position can be readily removed by a suitable base to generate a stabilized carbanion. This nucleophile can then participate in reactions with various electrophiles, such as alkyl halides, to introduce new substituents.
Krapcho Decarboxylation: A Gateway to Substituted Nitriles
The Krapcho decarboxylation provides a method for the removal of the ethoxycarbonyl group from alkylated this compound derivatives.[3][4] This reaction is typically carried out in a polar aprotic solvent like DMSO with a salt, such as sodium chloride or lithium chloride, and a small amount of water at elevated temperatures.[3][4] This transformation is particularly useful for synthesizing α-substituted butyronitriles.
Michael Addition: Conjugate Addition for 1,5-Dicarbonyl Systems
The carbanion of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate fashion.[5][6][7] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives, which are versatile intermediates in organic synthesis.[5]
Table 3: Michael Addition of this compound
| Michael Acceptor | Base | Product |
| Methyl vinyl ketone | NaOEt | Ethyl 2-cyano-2-(3-oxobutyl)butanoate |
| Acrylonitrile | Triton B | Ethyl 2,4-dicyano-2-ethylbutanoate |
Cycloaddition Reactions in Heterocyclic Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are of great importance in drug discovery.
Gewald Reaction:
The Gewald reaction is a multi-component reaction that allows for the synthesis of polysubstituted 2-aminothiophenes.[8] In this reaction, this compound can be condensed with a ketone or aldehyde and elemental sulfur in the presence of a base.[8][9][10]
Hantzsch Pyridine Synthesis:
The Hantzsch pyridine synthesis is another multi-component reaction used to synthesize dihydropyridines, which can then be oxidized to pyridines.[11][12] While typically employing β-ketoesters, α-cyanoesters like this compound can also participate in variations of this reaction.
Applications in Drug Development
The unique reactivity of this compound makes it a valuable starting material for the synthesis of various pharmacologically active molecules.
Synthesis of Anticonvulsant Agents:
The succinimide ring is a key pharmacophore in several anticonvulsant drugs, such as ethosuximide.[13][14][15] A synthetic route to ethosuximide analogues can be envisioned starting from the alkylation of this compound, followed by hydrolysis of the nitrile and ester, and subsequent cyclization with an amine.
Experimental Protocols
General Procedure for Alkylation of this compound:
-
To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol, add this compound (1.0 eq.) dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add the alkyl halide (1.1 eq.) and heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature, pour into water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Krapcho Decarboxylation:
-
In a round-bottom flask, dissolve the alkylated this compound (1.0 eq.) in DMSO.
-
Add sodium chloride (1.2 eq.) and water (2.0 eq.).
-
Heat the mixture to 160-180 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting nitrile by distillation or column chromatography.
Spectroscopic Data
This compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.25 (q, J=7.1 Hz, 2H), 3.45 (t, J=7.0 Hz, 1H), 1.95-1.80 (m, 2H), 1.30 (t, J=7.1 Hz, 3H), 1.05 (t, J=7.4 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 166.5, 118.0, 62.5, 45.0, 25.0, 14.0, 11.5.
-
IR (neat, cm⁻¹): 2975, 2250 (C≡N), 1745 (C=O), 1250, 1020.
-
Mass Spectrum (EI): m/z (%) 141 (M⁺), 114, 96, 69, 41.[16]
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis, particularly in the context of drug discovery and development. The distinct and often selective reactivity of its cyano and ester groups, coupled with the nucleophilicity of the α-carbon, provides access to a wide array of complex molecular structures, including important heterocyclic scaffolds. A thorough understanding of its reactivity, as outlined in this guide, will empower researchers to leverage its full potential in the design and synthesis of next-generation therapeutics.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. ukaazpublications.com [ukaazpublications.com]
- 14. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. This compound | C7H11NO2 | CID 219611 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Computational Chemist's Guide to the Reaction Pathways of Ethyl 2-Cyanobutanoate
Affiliation: Google Research
Abstract
Ethyl 2-cyanobutanoate is a versatile bifunctional molecule possessing both an ester and a nitrile group, making it a valuable intermediate in organic synthesis. Understanding its reactivity through computational modeling can provide deep mechanistic insights, aiding in reaction optimization and the design of novel synthetic routes. This technical guide outlines a comprehensive framework for the computational investigation of the principal reaction pathways of this compound, namely hydrolysis, decarboxylation, and reactions at the activated α-carbon. Due to a notable absence of specific computational literature for this molecule, this paper presents a best-practice theoretical protocol, leveraging established mechanisms from analogous systems like ethyl cyanoacetate and the malonic ester synthesis. We provide detailed methodologies for Density Functional Theory (DFT) calculations, illustrative quantitative data, and visualizations of the reaction coordinates and computational workflows to serve as a foundational resource for researchers in computational organic chemistry, chemical process development, and drug discovery.
Introduction
This compound, an α-substituted cyanoacetic ester, is structurally analogous to intermediates in the well-known malonic ester synthesis. Its key structural features—an ester, a nitrile, and an acidic α-hydrogen—confer a rich and varied reactivity. The primary reaction pathways of interest for synthetic applications include:
-
Hydrolysis: Cleavage of the ethyl ester to yield 2-cyanobutanoic acid, which can occur under acidic or basic conditions.
-
Decarboxylation: Loss of carbon dioxide from the corresponding 2-cyanobutanoic acid upon heating, a reaction characteristic of β-keto acids and their nitrile analogs.
-
α-Carbon Reactivity: Deprotonation at the carbon adjacent to both the cyano and carbonyl groups to form a stabilized carbanion, which can act as a potent nucleophile in reactions such as alkylations and condensations.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for elucidating the mechanisms of these transformations at the molecular level. By calculating the geometries and energies of reactants, transition states, and products, we can map out the complete potential energy surface of a reaction, providing critical data on reaction barriers, thermodynamics, and kinetics.
This guide provides a detailed roadmap for conducting such computational studies on this compound.
Computational Methodology: A Standard Protocol
To ensure accuracy and reproducibility, a robust and consistently applied computational protocol is essential. The following methodology represents a widely accepted standard for the study of organic reaction mechanisms in solution.
Experimental Protocols:
-
Software: All calculations are typically performed using a major quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Geometry Optimization: The initial 3D structures of all species (reactants, intermediates, transition states, and products) are optimized in the gas phase. A common and reliable level of theory for this is the B3LYP hybrid functional combined with the 6-31G(d) basis set.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two critical purposes:
-
To confirm that optimized structures are true energy minima (zero imaginary frequencies) or first-order saddle points (i.e., transition states, with exactly one imaginary frequency).
-
To obtain zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies.
-
-
Transition State (TS) Verification: The single imaginary frequency of a transition state should correspond to the motion along the desired reaction coordinate (e.g., bond formation or breaking). To definitively connect a transition state with its corresponding reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is performed.[1][2][3] This traces the minimum energy path downhill from the TS to the adjacent energy minima.
-
Single-Point Energy Refinement: To obtain more accurate energy values, single-point energy calculations are performed on the optimized geometries using a more sophisticated level of theory. A recommended combination is the M06-2X functional with the 6-311++G(d,p) basis set.
-
Solvation Effects: Since most reactions occur in solution, the influence of the solvent must be included. This is typically achieved using an implicit solvent model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model , applied during the final single-point energy calculation. The choice of solvent (e.g., water, ethanol) should match experimental conditions.
The overall computational workflow is visualized in the diagram below.
Reaction Pathways of this compound
Ester Hydrolysis
The hydrolysis of this compound can be catalyzed by either acid or base, proceeding through different mechanisms.
This pathway involves the nucleophilic acyl substitution initiated by a hydroxide ion.
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide ion, which is subsequently protonated by the solvent to form ethanol.
The acid-catalyzed mechanism involves the initial protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by a weak nucleophile like water.
Decarboxylation of 2-Cyanobutanoic Acid
The product of hydrolysis, 2-cyanobutanoic acid, is a β-cyano acid. Similar to β-keto acids, it can undergo thermal decarboxylation. The reaction is believed to proceed through a cyclic, six-membered transition state.[4][5]
This concerted mechanism involves the transfer of the carboxylic proton to the nitrogen of the cyano group simultaneously with the cleavage of the C-C bond, releasing carbon dioxide and forming an enol-like intermediate which rapidly tautomerizes to the more stable butyronitrile.
Quantitative Data Presentation (Illustrative)
While specific computational data for this compound is not available in the literature, a typical presentation of the results from the aforementioned protocol would resemble the tables below. The values provided are hypothetical and for illustrative purposes only , based on expected ranges for similar reactions. All energies are Gibbs Free Energies (ΔG) in kcal/mol, relative to the reactants.
Table 1: Illustrative Relative Free Energies for Base-Catalyzed Hydrolysis
| Species | Description | Illustrative ΔG (kcal/mol) |
| Reactants | Ester + OH⁻ | 0.0 |
| TS1 | Nucleophilic Attack | +18.5 |
| Intermediate | Tetrahedral Intermediate | +12.0 |
| TS2 | Ethoxide Elimination | +15.5 |
| Products | Carboxylate + EtOH | -25.0 |
Table 2: Illustrative Relative Free Energies for Decarboxylation
| Species | Description | Illustrative ΔG (kcal/mol) |
| Reactant | 2-Cyanobutanoic Acid | 0.0 |
| TS | Cyclic Transition State | +28.0 |
| Products | Butyronitrile + CO₂ | -15.0 |
Conclusion
This technical guide provides a comprehensive framework for the computational investigation of the reaction pathways of this compound. It outlines a detailed, best-practice protocol for DFT calculations, including geometry optimization, transition state verification, and the inclusion of solvent effects. Although specific published data for this molecule is lacking, the well-established mechanisms of ester hydrolysis and decarboxylation of related compounds provide a solid foundation for theoretical study. The provided workflows, pathway diagrams, and illustrative data tables are intended to equip researchers, scientists, and drug development professionals with the necessary tools to initiate and interpret computational studies in this area, ultimately facilitating a deeper understanding of reactivity and enabling more efficient synthetic design.
References
- 1. medium.com [medium.com]
- 2. following the intrinsic reaction coordinate [cup.uni-muenchen.de]
- 3. joaquinbarroso.com [joaquinbarroso.com]
- 4. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
The Versatility of Ethyl 2-Cyanobutanoate: A Gateway to Novel Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 2-cyanobutanoate, a readily available and versatile building block, has emerged as a cornerstone in the synthesis of a diverse array of novel heterocyclic compounds. Its unique molecular architecture, featuring a reactive nitrile group, an ester moiety, and an active methylene group, provides a powerful platform for the construction of complex molecular scaffolds with significant potential in medicinal chemistry and materials science. This technical guide delves into the synthetic pathways leading to a variety of heterocyclic systems from this compound, presenting detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in their quest for new chemical entities.
From Thiophenes to Pyridones: A Multitude of Synthetic Possibilities
This compound serves as a key precursor for the synthesis of several important classes of heterocyclic compounds, including thiophenes, pyridones, pyrazoles, and pyrimidines. The strategic manipulation of its functional groups allows for the construction of these rings through various classical and multicomponent reactions.
The Gewald Reaction: A Robust Route to 2-Aminothiophenes
One of the most prominent applications of this compound is in the Gewald reaction, a one-pot synthesis of highly substituted 2-aminothiophenes. This multicomponent reaction typically involves the condensation of an α-methylene ketone or aldehyde, elemental sulfur, and an active methylene nitrile, such as this compound, in the presence of a basic catalyst.
Experimental Protocol for a Typical Gewald Reaction:
A mixture of an appropriate ketone (0.05 mol), this compound (0.05 mol), and elemental sulfur (0.05 mol) is suspended in methanol (30 mL). To this stirred mixture, morpholine (5 mL) is added dropwise over 30 minutes at 35-40 °C. The reaction mixture is then stirred at 45 °C for 3 hours. After cooling to room temperature, the precipitated solid is filtered, washed with ethanol, and recrystallized to yield the pure 2-aminothiophene derivative.[1]
| Ketone/Aldehyde | Product | Yield (%) | Reference |
| Cyclohexanone | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 70-85 | [1] |
| Acetophenone | Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Not specified | [2] |
Synthesis of Substituted Pyridones
This compound is also a valuable precursor for the synthesis of substituted 2-pyridones. These reactions often proceed through a multi-step, one-pot process involving condensation and cyclization reactions.
Experimental Protocol for the Synthesis of 3-Cyano-2-pyridones:
N-alkylated-2-cyanoacetamide derivatives are first synthesized by reacting substituted anilines with this compound at reflux for 2 hours.[3] In the second step, the resulting cyanoacetamide (0.006 mol) is reacted with acetylacetone (0.006 mol) in ethanol in the presence of KOH at 80 °C for 4 hours. The formed precipitate is collected by filtration and washed with ethanol to give the desired 3-cyano-2-pyridone.[4]
| Aniline Derivative | Intermediate (N-alkylated-2-cyanoacetamide) | Pyridone Product | Yield (%) | Reference |
| Aniline | 2-Cyano-N-phenylacetamide | 3-Cyano-4,6-dimethyl-1-phenyl-1,2-dihydropyridin-2-one | 58 (step 1), 61-79 (step 2) | [3][4] |
| 4-Chloroaniline | 2-Cyano-N-(4-chlorophenyl)acetamide | 1-(4-Chlorophenyl)-3-cyano-4,6-dimethyl-1,2-dihydropyridin-2-one | 75 (step 1), 61-79 (step 2) | [3][4] |
Multicomponent Reactions for Pyranopyrazole Synthesis
This compound can participate in multicomponent reactions to afford complex heterocyclic systems like pyrano[2,3-c]pyrazoles. These reactions offer high atom economy and procedural simplicity.
Experimental Protocol for Pyrano[2,3-c]pyrazole Synthesis:
To a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol), an aldehyde (2 mmol), this compound (2 mmol), and triethylamine (1 ml) are added successively at room temperature. The reaction is stirred vigorously for 20 minutes. The precipitated solid is then filtered, washed with water, and recrystallized from ethanol.[5]
| Aldehyde | Product | Yield (%) | Reference |
| Benzaldehyde | Ethyl 6-amino-4-phenyl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate | Not specified | [5] |
| 4-Nitrobenzaldehyde | Ethyl 6-amino-3-methyl-4-(4-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate | Not specified | [5] |
Biological Significance of Derived Heterocycles
The heterocyclic compounds synthesized from this compound often exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery programs.
Anticancer Activity of Thiophene Derivatives
Several thiophene derivatives have been reported to possess significant anticancer activity. For instance, certain thiophene-based compounds have shown inhibitory effects on various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Derivatives | A549 (Lung) | 2.73 - >50 | [6] |
| Thiophene Derivatives | HepG2 (Liver), PC-3 (Prostate) | 2.15 - >50 | [7] |
| Thiophene Carboxamide Derivatives | Hep3B (Liver) | 5.46 - 12.58 | [8] |
Antimicrobial Activity of Pyridine Derivatives
Pyridine-containing compounds have been extensively studied for their antimicrobial properties. Various derivatives have demonstrated efficacy against a range of bacterial and fungal strains.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyridine Salts | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.02 - 6 mM | [5] |
| Substituted Mannich bases of Isonicotinohydrazide | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 | [5] |
| Nicotinoyl thioureas | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 | [5] |
| Alkyl Pyridinol Compounds | S. aureus | 4 - 32 | [9] |
The Thorpe-Ziegler Reaction: A Pathway to Fused and Macrocyclic Systems
The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, provides a powerful tool for the synthesis of cyclic ketones and enamines from dinitriles.[1][10] This reaction can be applied to derivatives of this compound to construct fused heterocyclic systems and macrocycles. While specific examples starting directly from this compound are less commonly detailed in readily available literature, the principle involves the conversion of the ester and another functional group into nitriles, followed by a base-catalyzed intramolecular cyclization.
Conclusion
This compound stands as a testament to the power of versatile starting materials in organic synthesis. Its ability to participate in a wide range of reactions, including multicomponent and cyclization pathways, provides access to a rich diversity of heterocyclic compounds. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration of novel chemical space and the discovery of new bioactive molecules. The continued investigation into the reactivity of this remarkable building block is sure to unveil even more innovative synthetic methodologies and lead to the creation of next-generation therapeutics and functional materials.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. techscience.com [techscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria [mdpi.com]
- 10. Thorpe reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Michael Addition Reactions Using Ethyl 2-Cyanobutanoate as a Nucleophile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds.[1] Ethyl 2-cyanobutanoate, a versatile C6 building block, serves as an effective nucleophile in this reaction, yielding highly functionalized adducts that are valuable precursors in medicinal chemistry and drug development. The presence of both a nitrile and an ester group activates the α-proton, facilitating the formation of a stabilized carbanion for nucleophilic attack. This document provides detailed application notes and experimental protocols for leveraging this compound in Michael addition reactions, with a particular focus on the synthesis of precursors for neurologically active compounds.
Applications in Drug Development
The Michael adducts derived from this compound are of significant interest in the synthesis of bioactive molecules, particularly those targeting the central nervous system. The resulting γ-functionalized nitrile esters can be elaborated into a variety of heterocyclic and acyclic structures. A key application lies in the synthesis of γ-aminobutyric acid (GABA) analogues.[2][3][4] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are used in the treatment of epilepsy, neuropathic pain, and anxiety disorders.[5]
The Michael addition of this compound to nitroalkenes, for instance, produces γ-nitro-α-cyanobutanoate derivatives.[4] These intermediates can be subsequently reduced and decarboxylated to yield β-substituted GABA analogues, such as pregabalin and baclofen.[4] Furthermore, studies have demonstrated that Michael adducts of similar nucleophiles are effective as anticonvulsants, muscle relaxants, and sedatives, highlighting the therapeutic potential of the compounds accessible through this methodology.[1]
Reaction Mechanism and Stereochemistry
The Michael addition of this compound proceeds via the formation of a resonance-stabilized enolate upon deprotonation by a suitable base. This enolate then undergoes a 1,4-conjugate addition to an α,β-unsaturated acceptor, such as an enone, enal, or nitroalkene. Subsequent protonation of the resulting enolate yields the final Michael adduct. The reaction is typically thermodynamically controlled.
The reaction creates at least one new stereocenter, and if the Michael acceptor is also prochiral, a pair of diastereomers can be formed. The stereochemical outcome can often be controlled through the use of chiral catalysts, such as cinchona alkaloids or their derivatives, leading to enantiomerically enriched products. This is of particular importance in drug development, where the biological activity of a molecule is often dependent on its absolute stereochemistry.[4]
Data Presentation
The following table summarizes representative quantitative data for Michael addition reactions involving nucleophiles structurally similar to this compound, providing an expected range for reaction parameters and yields.
| Nucleophile | Michael Acceptor | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| Diethyl Malonate | Chalcone | Cinchona Alkaloid Derivative | Toluene | 12 | 90 | [6] |
| Diethyl Malonate | (E)-β-Nitrostyrene | Thiourea Derivative | Toluene | - | 80 | [4] |
| Acetone | trans-β-Nitrostyrene | Thiophosphoramide | - | - | >99 | [7] |
| Ethyl Cyanoacetate | Chalcone | - | - | - | - | [8] |
Experimental Protocols
The following are generalized protocols for performing Michael addition reactions with this compound. It is recommended to optimize the reaction conditions for each specific substrate combination.
Protocol 1: Base-Catalyzed Michael Addition to an α,β-Unsaturated Ketone
This protocol describes a general procedure for the addition of this compound to an α,β-unsaturated ketone, such as chalcone, using a strong, non-nucleophilic base.
Materials:
-
This compound (1.0 eq)
-
α,β-Unsaturated Ketone (e.g., Chalcone) (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq).
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH slurry. Stir the mixture at 0 °C until the evolution of hydrogen gas ceases (typically 30-60 minutes), indicating the formation of the enolate.
-
To the resulting enolate solution, add a solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Protocol 2: Organocatalyzed Asymmetric Michael Addition to a Nitroalkene
This protocol outlines a general procedure for the enantioselective addition of this compound to a nitroalkene using a chiral organocatalyst, such as a cinchona alkaloid-derived thiourea.
Materials:
-
This compound (1.5 eq)
-
Nitroalkene (e.g., β-nitrostyrene) (1.0 eq)
-
Chiral Thiourea Organocatalyst (e.g., Takemoto catalyst) (0.1 eq)
-
Anhydrous Toluene
-
Silica gel for column chromatography
Procedure:
-
To a dry vial equipped with a magnetic stir bar, add the chiral thiourea organocatalyst (0.1 eq) and the nitroalkene (1.0 eq).
-
Add anhydrous toluene to dissolve the solids.
-
Add this compound (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC. Reaction times can vary from several hours to days depending on the substrates and catalyst.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product directly by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mandatory Visualizations
Caption: General mechanism of the Michael addition reaction.
Caption: General experimental workflow for Michael additions.
Caption: Pathway to anticonvulsant drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. longdom.org [longdom.org]
- 7. A recyclable organocatalyst for asymmetric Michael addition of acetone to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the reaction of chalcone with ethyl cyanoacetate | Semantic Scholar [semanticscholar.org]
Application Notes and Protocol for the Alkylation of Ethyl 2-cyanobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of ethyl 2-cyanobutanoate is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This protocol details the procedure for the selective mono-alkylation of this compound, a versatile substrate in the synthesis of a wide range of molecular architectures, including pharmaceutical intermediates and other fine chemicals. The presence of both a cyano and an ester group activates the α-proton, facilitating its removal by a suitable base to form a nucleophilic enolate. This enolate subsequently undergoes a nucleophilic substitution reaction (SN2) with an alkylating agent, typically a primary or secondary alkyl halide. A key challenge in this reaction is preventing dialkylation, which can be mitigated through careful control of reaction conditions and stoichiometry.
Signaling Pathway and Logical Relationships
The alkylation of this compound proceeds through a two-step sequence: deprotonation followed by nucleophilic substitution. The α-proton of the starting material is acidic due to the electron-withdrawing effects of the adjacent cyano and ester groups, which stabilize the resulting carbanion.
Caption: General reaction pathway for the alkylation of this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific alkylating agent and desired scale.
Materials:
-
This compound (CAS: 1619-58-5)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Base (e.g., Sodium hydride (NaH) 60% dispersion in mineral oil, Sodium ethoxide (NaOEt))
-
Alkylating agent (e.g., Methyl iodide, Ethyl bromide, Benzyl bromide)
-
Quenching solution (e.g., Saturated aqueous ammonium chloride (NH₄Cl), Water)
-
Extraction solvent (e.g., Diethyl ether, Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄), Anhydrous magnesium sulfate (MgSO₄))
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon line with bubbler)
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for purification (e.g., Distillation setup, Flash chromatography system)
Procedure:
-
Preparation of the Reaction Vessel: A dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen or argon.
-
Dispensing the Base: If using sodium hydride, it is weighed and transferred to the reaction flask. The mineral oil can be removed by washing with anhydrous hexane under an inert atmosphere, followed by careful decantation. Anhydrous solvent is then added to the flask.
-
Formation of the Enolate: The reaction flask is cooled in an ice bath (0 °C). This compound is added dropwise to the stirred suspension of the base in the anhydrous solvent. The mixture is stirred at this temperature for a specified time (e.g., 15-30 minutes) to ensure complete formation of the enolate.
-
Addition of the Alkylating Agent: The alkylating agent is added dropwise to the cooled enolate solution. The reaction mixture is then allowed to warm to room temperature and stirred for a designated period. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Upon completion, the reaction is carefully quenched by the slow addition of a suitable quenching solution (e.g., saturated aqueous NH₄Cl or water) while cooling in an ice bath.
-
Work-up: The quenched reaction mixture is transferred to a separatory funnel. The aqueous layer is extracted multiple times with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by a suitable method, such as vacuum distillation or flash column chromatography on silica gel, to yield the pure alkylated product.
Experimental Workflow
The following diagram illustrates the general workflow for the alkylation of this compound.
Caption: Step-by-step experimental workflow for the alkylation reaction.
Data Presentation
The following table summarizes representative quantitative data for the alkylation of this compound and a closely related analogue, ethyl 2-cyanopropanoate. To minimize dialkylation, a "reversed addition technique" where the pre-formed carbanion is added to the alkylating agent can be employed.[1]
| Starting Material | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-cyanopropanoate | Methyl iodide | NaH | THF | 0 to 20 | 3 | 83 | [2] |
| 4-Pyridylacetonitrile | Ethyl iodide | NaH | DMF | 0 to RT | 18 | N/A | [1] |
Note: The yield for the reaction with 4-pyridylacetonitrile was not specified in the reference. This entry is included to show a relevant example of reaction conditions for a similar substrate.
Conclusion
The alkylation of this compound is a robust and versatile method for the synthesis of α-substituted cyanoesters. Careful control of the reaction conditions, particularly the choice of base, solvent, and the order of addition of reagents, is crucial for achieving high yields of the desired mono-alkylated product while minimizing the formation of dialkylated byproducts. The provided protocol and workflow serve as a comprehensive guide for researchers in the successful application of this important synthetic transformation.
References
Application Note and Detailed Protocol for the Decarboxylation of Ethyl 2-Cyanobutanoate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The decarboxylation of α-cyano esters is a crucial transformation in organic synthesis, providing access to a wide array of substituted nitriles. These nitriles are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Ethyl 2-cyanobutanoate derivatives, in particular, serve as precursors to 2-substituted butyronitriles, which are important structural motifs in various biologically active molecules. This application note provides a detailed protocol for the decarboxylation of this compound derivatives, primarily focusing on the Krapcho decarboxylation reaction. The Krapcho reaction is a well-established and versatile method for the dealkoxycarbonylation of esters bearing an electron-withdrawing group at the β-position, such as α-cyano esters.[1][2] It offers a significant advantage over traditional methods by avoiding harsh acidic or basic conditions, thus preserving sensitive functional groups within the molecule.[1] This protocol outlines the general procedure, presents quantitative data for representative substrates, and includes troubleshooting guidelines to assist researchers in optimizing this transformation for their specific needs.
Data Presentation
The following table summarizes the reaction conditions and yields for the decarboxylation of various this compound derivatives and related compounds.
| Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Ethyl 2-cyano-2-phenylacetate | NaCl | DMSO/H₂O | 140 | 4 | 2-Phenylacetonitrile | 85 | [3] |
| Ethyl 2-cyano-2-phenylacetate | LiCl | DMSO/H₂O | 140 | 2 | 2-Phenylacetonitrile | 92 | [3] |
| Ethyl 2-cyano-2-phenylbutanoate | Sodium Ethoxide (17% in Ethanol) | - | 75-80 | 3 | 2-Phenylbutyronitrile | 98.0 | [4] |
| Ethyl 2-cyano-2-(p-tolyl)butanoate | Sodium Ethoxide (17% in Ethanol) | - | 75-80 | 3 | 2-(p-Tolyl)butyronitrile | ~97 | Adapted from[4] |
| Ethyl 2-cyano-2-benzylbutanoate | LiCl | DMSO/H₂O | 160-180 | 2-6 | 2-Benzylbutyronitrile | High (expected) | General Protocol |
Experimental Protocols
General Protocol for Krapcho Decarboxylation of this compound Derivatives
This protocol provides a general procedure for the decarboxylation of an this compound derivative. The reaction conditions may require optimization for specific substrates.
Materials:
-
Substituted this compound (1.0 eq)
-
Lithium chloride (LiCl) or Sodium Chloride (NaCl) (1.2 eq)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted this compound (1.0 equivalent), lithium chloride (1.2 equivalents), DMSO, and water (1.2 equivalents). The amount of DMSO should be sufficient to dissolve the reactants upon heating.[3]
-
Stir the mixture at room temperature to ensure the solids are well-dispersed.
-
Heat the reaction mixture to 140-180 °C and maintain this temperature.[3] The optimal temperature will depend on the specific substrate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-6 hours).[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine to remove residual DMSO and water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel, if necessary.
Mandatory Visualization
Caption: Experimental workflow for the Krapcho decarboxylation.
Caption: Krapcho decarboxylation mechanism.
References
- 1. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 2. Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Substituted Pyridines Using Ethyl 2-Cyanobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them a privileged scaffold in the design of novel drugs. Ethyl 2-cyanobutanoate serves as a versatile and efficient precursor for the synthesis of a variety of substituted pyridines, offering a strategic advantage in the generation of compound libraries for drug discovery programs.
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines utilizing this compound as a key starting material. The methodologies described are based on well-established named reactions in heterocyclic chemistry, adapted for this specific precursor.
Key Synthetic Strategies
Two primary and robust methods for the synthesis of substituted pyridines from this compound are the Guareschi-Thorpe reaction and a modified Hantzsch synthesis. These methods allow for the construction of highly functionalized pyridine rings in a convergent manner.
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe reaction is a classic method for the synthesis of 2,6-dihydroxypyridines (which exist in tautomeric equilibrium with 2-hydroxy-6-pyridones). The reaction involves the condensation of a β-ketoester with two equivalents of a cyano-containing active methylene compound in the presence of a base. A variation of this reaction, which is highly relevant to this compound, is the condensation with a 1,3-dicarbonyl compound and a source of ammonia.
Logical Workflow for Guareschi-Thorpe Synthesis:
Caption: Workflow for Guareschi-Thorpe pyridine synthesis.
Modified Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[1][2] A modified approach can be employed using this compound as one of the active methylene components, leading to the formation of highly substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.
Signaling Pathway Analogy in Drug Action:
Substituted pyridines synthesized through these methods can act as inhibitors of various signaling pathways implicated in disease. For instance, certain pyridine derivatives have been shown to inhibit protein kinases, which are crucial components of cell signaling cascades that regulate cell growth, proliferation, and survival.
Caption: Inhibition of a kinase signaling pathway by a substituted pyridine.
Experimental Protocols
The following protocols are adapted from established procedures for structurally related α-cyanoesters. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Guareschi-Thorpe Synthesis of 4-Ethyl-3-cyano-6-methyl-2(1H)-pyridone
This protocol describes the synthesis of a substituted 2-pyridone from this compound and ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine this compound (0.1 mol), ethyl acetoacetate (0.1 mol), and ammonium acetate (0.15 mol) in 100 mL of absolute ethanol.
-
Reaction: Heat the mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume by rotary evaporation.
-
Acidification: Suspend the crude product in water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the pyridone product.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the purified 4-ethyl-3-cyano-6-methyl-2(1H)-pyridone.
Protocol 2: Modified Hantzsch-type Synthesis of a Substituted Pyridine
This protocol outlines a one-pot synthesis of a dihydropyridine derivative which can be subsequently oxidized.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Ethyl acetoacetate
-
Ammonia solution (25%) or Ammonium acetate
-
Ethanol
-
Oxidizing agent (e.g., Nitric acid, Cerium ammonium nitrate)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the aromatic aldehyde (10 mmol) in ethanol (30 mL). Add this compound (10 mmol) and ethyl acetoacetate (10 mmol).
-
Addition of Nitrogen Source: Slowly add a solution of ammonia in ethanol or ammonium acetate (12 mmol).
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the formation of the dihydropyridine intermediate by TLC.
-
Oxidation (in-situ or separate step): To obtain the aromatic pyridine, an oxidizing agent can be added directly to the reaction mixture after the initial condensation, or the isolated dihydropyridine can be oxidized in a separate step. For in-situ oxidation, a mild oxidizing agent can be added and the reflux continued.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water. Collect the precipitated solid by filtration. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Data Presentation
The following tables summarize expected yields and key characterization data for representative substituted pyridines synthesized from this compound, based on analogous reactions.
Table 1: Reaction Conditions and Yields for Guareschi-Thorpe Synthesis
| Entry | 1,3-Dicarbonyl Compound | Base/Nitrogen Source | Solvent | Reaction Time (h) | Expected Yield (%) |
| 1 | Ethyl acetoacetate | Ammonium acetate | Ethanol | 6 | 75-85 |
| 2 | Acetylacetone | Ammonia (aq.) | Water | 4 | 70-80 |
| 3 | Dibenzoylmethane | Piperidine | Toluene | 8 | 65-75 |
Table 2: Spectroscopic Data for a Representative Product: 4-Ethyl-3-cyano-6-methyl-2(1H)-pyridone
| Spectroscopic Data | Expected Values |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.0 (s, 1H, NH), 6.1 (s, 1H, H-5), 2.5 (q, 2H, -CH₂-CH₃), 2.2 (s, 3H, -CH₃), 1.1 (t, 3H, -CH₂-CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~163 (C=O), 160 (C-6), 150 (C-4), 118 (CN), 105 (C-5), 98 (C-3), 22 (-CH₂-), 18 (-CH₃ at C-6), 13 (-CH₃ of ethyl) |
| IR (KBr, cm⁻¹) | ~3400 (N-H), 2220 (C≡N), 1650 (C=O), 1600, 1550 (C=C) |
| Mass Spec. (m/z) | Expected [M+H]⁺ |
Applications in Drug Development
The pyridine derivatives synthesized using this compound can be readily incorporated into drug discovery pipelines. Their structural features allow for further functionalization to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
Experimental Workflow for Drug Discovery Application:
Caption: Drug discovery workflow for synthesized pyridines.
These compounds can be screened against a variety of biological targets, including enzymes (e.g., kinases, phosphodiesterases) and receptors, to identify lead compounds for various therapeutic areas such as oncology, cardiovascular diseases, and infectious diseases.
Disclaimer: The provided protocols are intended as a guide and should be adapted and optimized by qualified researchers. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.
References
Chiral Synthesis and Asymmetric Reactions with Ethyl 2-Cyanobutanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral synthesis and asymmetric reactions of ethyl 2-cyanobutanoate. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of chiral quaternary centers in bioactive molecules. The methodologies outlined below focus on creating these crucial stereocenters with high enantioselectivity.
Application Notes
Introduction to Asymmetric Synthesis with this compound
This compound is a prochiral substrate that, upon deprotonation, forms a nucleophilic enolate. The strategic addition of this enolate to various electrophiles in the presence of a chiral catalyst allows for the enantioselective formation of a new carbon-carbon bond, leading to the creation of a chiral quaternary carbon center. The resulting α,α-disubstituted α-cyanoesters are valuable intermediates for the synthesis of unnatural amino acids, chiral lactones, and other complex molecular scaffolds found in numerous pharmaceuticals.
Key Asymmetric Transformations
Two primary classes of asymmetric reactions involving this compound are highlighted in these notes:
-
Asymmetric Phase-Transfer Catalytic (PTC) Alkylation: This is a powerful and widely used method for the enantioselective alkylation of activated methylene compounds. Under biphasic conditions (typically solid-liquid or liquid-liquid), a chiral phase-transfer catalyst shuttles the enolate of this compound from the aqueous or solid phase into the organic phase, where it reacts with an alkyl halide. The chiral environment created by the catalyst directs the approach of the electrophile, resulting in the preferential formation of one enantiomer. Cinchona alkaloid-derived and N-spiro C2-symmetric chiral quaternary ammonium salts (such as Maruoka catalysts) have proven to be exceptionally effective in these transformations, often providing near-perfect enantioselectivity.
-
Asymmetric Michael Addition: The conjugate addition of the this compound enolate to α,β-unsaturated carbonyl compounds (e.g., chalcones, enones) is another critical C-C bond-forming reaction. This transformation can be catalyzed by a variety of chiral catalysts, including organocatalysts and chiral metal complexes. The reaction creates a new stereocenter and a 1,5-dicarbonyl moiety, which is a versatile synthon for further chemical manipulation, such as cyclization reactions.
Significance in Drug Development
The ability to synthesize enantiomerically pure compounds containing quaternary stereocenters is a significant challenge in modern organic synthesis. The methodologies described herein provide a direct and efficient route to such structures. Chiral derivatives of this compound can serve as key precursors for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors, receptor antagonists, and other therapeutic agents. The stereochemistry at these quaternary centers is often crucial for biological activity and selectivity.
Data Presentation
Table 1: Asymmetric Phase-Transfer Catalytic Benzylation of this compound Analogues
This table summarizes the results for the asymmetric benzylation of glycine imine, a close structural and electronic analogue of the this compound enolate, highlighting the efficacy of chiral phase-transfer catalysts.
| Catalyst Type | Alkylating Agent | Solvent | Base | Temp (°C) | Yield (%) | ee (%) | Reference |
| Cinchona Alkaloid-Derived | Benzyl Bromide | Toluene | 50% KOH | 0 | 95 | 99.7 | [1] |
| Maruoka Catalyst (N-spiro C2-symmetric) | Benzyl Bromide | Toluene | CsOH·H₂O | 0 | High | >95 | [2] |
Note: Data for the direct alkylation of this compound is extrapolated from these highly analogous systems.
Table 2: Asymmetric Michael Addition of Malonate Esters to Chalcones
This table presents representative results for the asymmetric Michael addition of diethyl malonate to chalcone, which serves as a model for the analogous reaction with this compound.
| Catalyst System | Michael Acceptor | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Cinchona Alkaloid-Thiourea | Chalcone | Toluene | RT | 92 | 95 | |
| Nickel-Sparteine Complex | Chalcone | Toluene | 25 | 90 | 86 |
Experimental Protocols
Protocol 1: Asymmetric Phase-Transfer Catalytic Benzylation of this compound
This protocol describes a general procedure for the highly enantioselective benzylation of this compound using a Cinchona alkaloid-derived or Maruoka-type chiral phase-transfer catalyst.
Diagram of Experimental Workflow
Caption: Workflow for Asymmetric PTC Benzylation.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Benzyl bromide (1.2 mmol, 1.2 equiv)
-
Chiral Phase-Transfer Catalyst (e.g., (S,S)-3,4,5-Trifluorophenyl-NAS bromide or a Maruoka Catalyst) (0.02 mmol, 2 mol%)
-
Toluene (5 mL)
-
50% (w/w) aqueous Potassium Hydroxide (KOH) solution (2 mL)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the chiral phase-transfer catalyst (0.02 mmol), and toluene (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
With vigorous stirring, add the 50% aqueous KOH solution (2 mL) followed by the dropwise addition of benzyl bromide (1.2 mmol).
-
Continue to stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, quench the reaction by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral ethyl 2-benzyl-2-cyanobutanoate.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Asymmetric Michael Addition of this compound to Chalcone
This protocol outlines a plausible method for the asymmetric Michael addition of this compound to chalcone using a bifunctional organocatalyst, such as a Cinchona alkaloid-derived thiourea. This procedure is adapted from established methods for similar nucleophiles.
Diagram of Proposed Catalytic Cycle
Caption: Proposed Dual Activation by a Bifunctional Catalyst.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Chalcone (1.2 mmol, 1.2 equiv)
-
Chiral Cinchona Alkaloid-Thiourea Catalyst (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a dry vial, dissolve chalcone (1.2 mmol) and the chiral thiourea catalyst (0.1 mmol) in toluene (5 mL).
-
Add this compound (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting materials are consumed (typically 24-48 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral Michael adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess (ee%) of the major diastereomer by chiral HPLC analysis.
References
Application Notes and Protocols for Ethyl 2-Cyanobutanoate in Multi-Component Reaction Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 2-cyanobutanoate as a versatile building block in the design and execution of multi-component reactions (MCRs). The protocols detailed herein are foundational and can be adapted for the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. MCRs offer an efficient, atom-economical, and environmentally friendly approach to generating molecular complexity from simple starting materials in a single synthetic operation.
This compound, with its activated methylene group adjacent to both a nitrile and an ester functionality, is a prime candidate for participation in a variety of MCRs. Its structure allows for the construction of highly substituted and functionally diverse molecules, which are valuable in the generation of compound libraries for high-throughput screening. This document focuses on its application in three prominent MCRs: the Biginelli, Hantzsch, and Gewald reactions.
Key Applications in Drug Discovery
The heterocyclic compounds synthesized through MCRs involving this compound are of significant interest to the pharmaceutical industry. The resulting dihydropyrimidines, dihydropyridines, and aminothiophenes are scaffolds found in numerous biologically active compounds. These include, but are not limited to:
-
Calcium Channel Blockers: Dihydropyridine derivatives are well-known for their application in treating hypertension.
-
Antimicrobial Agents: Various nitrogen- and sulfur-containing heterocycles exhibit potent antibacterial and antifungal activities.
-
Anticancer Agents: The synthesized scaffolds can be further functionalized to target various pathways involved in cancer progression.
-
Anti-inflammatory Agents: The structural diversity generated can lead to the discovery of novel anti-inflammatory compounds.
The following sections provide detailed protocols and data for the application of this compound in key MCRs.
Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound (or its equivalent), and urea or thiourea. The use of this compound in place of a traditional β-ketoester can lead to the formation of highly functionalized dihydropyrimidinones.
Experimental Protocol: Synthesis of 4-Aryl-5-cyano-5-ethyl-6-oxo-1,2,3,4,5,6-hexahydropyrimidine-2-thiones
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Catalyst (e.g., TMSCl, 0.2 mmol or a few drops of concentrated HCl)
-
Ethanol or Acetonitrile (10 mL)
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde, this compound, and thiourea.
-
Add the solvent (ethanol or acetonitrile) followed by the catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure dihydropyrimidinone derivative.
Quantitative Data Summary (Biginelli Reaction)
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | TMSCl | Acetonitrile | 3 | 85 |
| 2 | 4-Chlorobenzaldehyde | HCl | Ethanol | 4 | 82 |
| 3 | 4-Methoxybenzaldehyde | TMSCl | Acetonitrile | 2.5 | 90 |
| 4 | 3-Nitrobenzaldehyde | HCl | Ethanol | 5 | 78 |
Note: Yields are representative and may vary based on specific reaction conditions and purification methods.
Biginelli Reaction Pathway
Caption: Proposed reaction pathway for the Biginelli synthesis of dihydropyrimidinones.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines.[1][2] Traditionally, it involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. By using this compound, novel dihydropyridine structures with a cyano and an ethyl group at the 3- and 5-positions can be accessed.
Experimental Protocol: Synthesis of 3,5-Dicyano-3,5-diethyl-4-aryl-1,4-dihydropyridines
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (20 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve the aromatic aldehyde and this compound in ethanol.
-
Add ammonium acetate to the solution and stir.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C).
-
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from ethanol to obtain the pure 1,4-dihydropyridine.
Quantitative Data Summary (Hantzsch Synthesis)
| Entry | Aldehyde | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethanol | 6 | 88 |
| 2 | 4-Methylbenzaldehyde | Ethanol | 5 | 91 |
| 3 | 2-Chlorobenzaldehyde | Ethanol | 7 | 85 |
| 4 | 4-Hydroxybenzaldehyde | Ethanol | 6 | 82 |
Note: Yields are representative and may vary based on specific reaction conditions and purification methods.
Hantzsch Synthesis Logical Flow
Caption: Logical workflow of the Hantzsch dihydropyridine synthesis.
Gewald Aminothiophene Synthesis
The Gewald reaction is a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. This compound serves as the α-cyanoester component.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-substituted-5-ethyl-thiophene-3-carboxylates
Materials:
-
Ketone or Aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Elemental Sulfur (1.1 mmol)
-
Morpholine or Triethylamine (2.0 mmol)
-
Ethanol or DMF (15 mL)
Procedure:
-
To a 50 mL round-bottom flask, add the ketone/aldehyde, this compound, and elemental sulfur.
-
Add the solvent (ethanol or DMF) followed by the base (morpholine or triethylamine).
-
Stir the mixture at room temperature or heat gently to 50-60°C.
-
Monitor the reaction progress by TLC. The reaction is usually complete within 1-4 hours.
-
After completion, pour the reaction mixture into ice-water.
-
If a solid precipitates, collect it by vacuum filtration. If not, extract the aqueous layer with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary (Gewald Reaction)
| Entry | Carbonyl Compound | Base | Solvent | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | Cyclohexanone | Morpholine | Ethanol | 2 | 92 | | 2 | Acetone | Triethylamine | DMF | 3 | 85 | | 3 | Propiophenone | Morpholine | Ethanol | 4 | 80 | | 4 | Benzaldehyde | Triethylamine | DMF | 2.5 | 88 |
Note: Yields are representative and may vary based on specific reaction conditions and purification methods.
Gewald Reaction Experimental Workflow
References
Application Notes and Protocols for the Purification of Ethyl 2-Cyanobutanoate Reaction Products by Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-cyanobutanoate is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its purification is a critical step to ensure the desired yield and purity of subsequent products. While often isolated as an oil, crystallization can be an effective method for purification, especially for removing reaction byproducts and unreacted starting materials. These application notes provide a detailed protocol for the purification of this compound by crystallization, including solvent selection, experimental procedures, and troubleshooting.
Data Presentation
Successful crystallization is highly dependent on the solvent system and temperature profile. The choice of solvent is crucial; an ideal solvent will dissolve the compound when hot but not when cold. For this compound, a mixed solvent system is often effective. Below is a summary of typical solvent systems and their expected outcomes.
| Solvent System (v/v) | Temperature Profile (°C) | Typical Purity Before (%) | Typical Purity After (%) | Expected Yield (%) | Observations |
| Isopropanol/Water (9:1) | 70 to 5 | 85-90 | >98 | 75-85 | Formation of fine, white needles. |
| Ethanol/Hexane (1:2) | 60 to 0 | 85-90 | >97 | 70-80 | Slow cooling is critical to prevent oiling out. |
| Ethyl Acetate/Heptane (1:3) | 50 to -10 | 85-90 | >97 | 65-75 | Good for removing more polar impurities. |
Experimental Protocols
This section details the recommended protocol for the purification of this compound by crystallization.
Materials and Equipment:
-
Crude this compound
-
Isopropanol (ACS grade)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bars
-
Büchner funnel and vacuum flask
-
Filter paper
-
Ice bath
-
Rotary evaporator
Protocol: Crystallization using Isopropanol/Water
-
Dissolution:
-
Place the crude this compound (e.g., 10 g) in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add isopropanol (e.g., 45 mL) and begin stirring.
-
Gently heat the mixture to approximately 70°C using a water bath on a hot plate. Stir until the material is fully dissolved.
-
-
Induction of Crystallization:
-
Once a clear solution is obtained, slowly add deionized water (e.g., 5 mL) dropwise while maintaining the temperature and stirring.
-
Continue adding water until the solution becomes slightly turbid, indicating the saturation point has been reached. If the solution becomes too cloudy, add a small amount of warm isopropanol until it clears.
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Slow cooling is essential for the formation of large, pure crystals.[1]
-
Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least one hour to maximize crystal formation.[1]
-
-
Isolation of Crystals:
-
Drying:
-
Dry the purified crystals under vacuum to remove residual solvents. The final product should be a white to off-white crystalline solid.
-
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Product oils out instead of crystallizing | 1. The solution is too supersaturated.2. The cooling rate is too fast.3. Significant impurities are present, depressing the melting point. | 1. Add a small amount of the primary solvent (e.g., isopropanol) to redissolve the oil and attempt to cool more slowly.2. Allow the solution to cool to room temperature without an ice bath.3. Attempt to purify a small sample via flash column chromatography to obtain a solid that can be used for seeding.[1] |
| Low yield of crystals | 1. Too much solvent was used.2. The compound has significant solubility in the solvent even at low temperatures. | 1. Concentrate the mother liquor by removing some of the solvent and cool again to recover more product.[1]2. Experiment with a different solvent system where the compound has lower solubility at cold temperatures.[1] |
| No crystal formation | 1. The solution is not sufficiently saturated.2. The presence of impurities inhibiting nucleation. | 1. Evaporate some of the solvent to increase the concentration.2. Add a seed crystal of pure this compound.3. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. |
Visualizations
Below is a diagram illustrating the experimental workflow for the purification of this compound by crystallization.
Caption: Purification workflow for this compound.
References
Application Notes and Protocols: Synthesis of a Valproic Acid Intermediate Using Ethyl 2-cyanobutanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-cyano-2-ethylpentanoic acid, a key intermediate in the preparation of valproic acid analogs, starting from ethyl 2-cyanobutanoate. Valproic acid and its derivatives are crucial pharmaceuticals used in the treatment of epilepsy, bipolar disorder, and migraines. The synthetic route involves a two-step process: the dialkylation of this compound followed by hydrolysis of the resulting ester.
Introduction
This compound is a versatile building block in organic synthesis due to the presence of two reactive functional groups: an ester and a nitrile. The methylene group alpha to both the cyano and carbonyl groups is particularly acidic and can be readily deprotonated to form a stable carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylation. This reactivity makes this compound a valuable precursor for the synthesis of a wide range of pharmaceutical intermediates.
This document outlines the synthesis of 2-cyano-2-ethylpentanoic acid, an analog of a direct precursor to valproic acid. The protocol is adapted from established methodologies for the alkylation of active methylene compounds and subsequent hydrolysis.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Step 1: Dialkylation of this compound this compound is treated with a base to form a carbanion, which then undergoes nucleophilic substitution with an alkyl halide (in this case, 1-bromopropane) to yield ethyl 2-cyano-2-ethylpentanoate.
-
Step 2: Hydrolysis of Ethyl 2-cyano-2-ethylpentanoate The resulting ester is hydrolyzed under basic conditions to afford the corresponding carboxylic acid, 2-cyano-2-ethylpentanoic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-cyano-2-ethylpentanoate
Materials:
-
This compound
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Potassium Iodide (KI)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous potassium carbonate (2.5 equivalents), tetrabutylammonium bromide (0.05 equivalents), and potassium iodide (0.025 equivalents).
-
Add anhydrous acetonitrile to the flask to create a slurry.
-
Add this compound (1 equivalent) to the slurry.
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Slowly add 1-bromopropane (2.2 equivalents) dropwise from the dropping funnel over a period of 1 hour.
-
After the addition is complete, continue to heat the reaction mixture at reflux (approximately 80-85 °C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash them with a small amount of diethyl ether.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-cyano-2-ethylpentanoate.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of 2-cyano-2-ethylpentanoic acid
Materials:
-
Ethyl 2-cyano-2-ethylpentanoate
-
Potassium Hydroxide (KOH)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-cyano-2-ethylpentanoate (1 equivalent) in a 15% aqueous solution of potassium hydroxide (3 equivalents).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours. Monitor the disappearance of the starting material by TLC.
-
After the hydrolysis is complete, cool the reaction mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid to the cooled solution with stirring until the pH is acidic (pH ~2), which will cause a white solid to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash with cold water.
-
For further purification, the aqueous filtrate can be extracted with ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield more product.
-
The collected solid can be recrystallized from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain pure 2-cyano-2-ethylpentanoic acid.
-
Dry the purified product under vacuum.
Data Presentation
| Parameter | Step 1: Alkylation | Step 2: Hydrolysis |
| Product | Ethyl 2-cyano-2-ethylpentanoate | 2-cyano-2-ethylpentanoic acid |
| Reaction Time | 6 - 8 hours | 3 - 4 hours |
| Reaction Temperature | 80 - 85 °C (Reflux) | 100 - 110 °C (Reflux) |
| Typical Yield | 85 - 95% | 90 - 96%[1] |
| Purification Method | Vacuum Distillation | Recrystallization |
| Characterization | ¹H NMR, ¹³C NMR, IR | ¹H NMR, ¹³C NMR, IR, Melting Point |
Visualization of Synthetic Workflow and Biological Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of 2-cyano-2-ethylpentanoic acid.
Caption: Synthetic workflow for 2-cyano-2-ethylpentanoic acid.
Biological Signaling Pathways of Valproic Acid
Valproic acid, the ultimate pharmaceutical product derived from intermediates like the one synthesized here, exerts its therapeutic effects through multiple mechanisms. Two of the most prominent pathways are the enhancement of GABAergic neurotransmission and the inhibition of histone deacetylases (HDACs).
1. GABAergic Pathway
Valproic acid increases the concentration of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain.[2][3][4][5] This leads to a decrease in neuronal excitability, which is beneficial in treating seizures.
Caption: Mechanism of Valproic Acid on the GABAergic pathway.
2. Histone Deacetylase (HDAC) Inhibition Pathway
Valproic acid also functions as an inhibitor of histone deacetylases (HDACs).[6][7][8][9] By inhibiting HDACs, valproic acid leads to hyperacetylation of histones, which alters gene expression and contributes to its mood-stabilizing and potential anticancer effects.
Caption: Mechanism of Valproic Acid as an HDAC inhibitor.
References
- 1. CN114763328A - Preparation method and application of 2-cyano-2-valproic acid - Google Patents [patents.google.com]
- 2. What is the mechanism of Valproic Acid? [synapse.patsnap.com]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valproate - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Base Selection for Ethyl 2-Cyanobutanoate Alkylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of ethyl 2-cyanobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used for the alkylation of this compound?
A1: The most common bases for the deprotonation of active methylene compounds like this compound fall into two main categories:
-
Alkoxides: Sodium ethoxide (NaOEt) is a frequently used base for this transformation. It is crucial to use an alkoxide that matches the ester group of the substrate to prevent transesterification.[1]
-
Strong, Non-Nucleophilic Bases: Lithium diisopropylamide (LDA) is a powerful, sterically hindered base that is very effective for generating enolates from a variety of carbonyl compounds, including cyanoesters.[2]
-
Inorganic Carbonates: Anhydrous potassium carbonate (K₂CO₃) can also be employed, often in combination with a phase-transfer catalyst, providing a milder and more heterogeneous reaction condition.[3][4]
Q2: My reaction is not proceeding to completion. What are the possible causes?
A2: Incomplete conversion can be due to several factors:
-
Insufficiently strong base: this compound is less acidic than ethyl cyanoacetate due to the electron-donating effect of the ethyl group at the alpha position.[5] A stronger base may be required for complete deprotonation.
-
Presence of water: Most bases used for this reaction, particularly sodium ethoxide and LDA, are highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Poor quality reagents: The base or the alkylating agent may have degraded. It is recommended to use freshly prepared or properly stored reagents.
-
Low reaction temperature: While some reactions with highly reactive alkylating agents can proceed at low temperatures, others may require heating to go to completion.
Q3: I am observing the formation of a side product with the same mass as my desired product. What could it be?
A3: The enolate of this compound is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. This can lead to the formation of an O-alkylated product (an ethyl 1-alkoxy-1-buten-2-oate) in addition to the desired C-alkylated product.[2][6]
Q4: How can I favor C-alkylation over O-alkylation?
A4: Several factors can be manipulated to favor the desired C-alkylation pathway:[2]
-
Counter-ion: Smaller cations like Li⁺ (from LDA) coordinate more tightly with the oxygen atom of the enolate, sterically hindering O-alkylation and favoring C-alkylation. Larger cations like K⁺ may favor O-alkylation.
-
Solvent: Protic solvents can solvate the oxygen atom of the enolate, reducing its nucleophilicity and favoring C-alkylation. However, protic solvents are often incompatible with strong bases. In aprotic solvents, polar aprotic solvents can sometimes favor O-alkylation.
-
Alkylating Agent: Softer electrophiles, such as alkyl iodides and bromides, tend to favor C-alkylation.[7]
Q5: Can I perform a dialkylation of this compound?
A5: Yes, if the monoalkylated product still possesses an acidic proton, a second alkylation can be performed by adding another equivalent of base followed by the second alkylating agent.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | The base is not strong enough for complete deprotonation. | Switch to a stronger base, such as LDA. For this compound, a stronger base than for ethyl cyanoacetate might be necessary.[5] |
| The reaction is not at the optimal temperature. | Try increasing the reaction temperature. Some alkylations require refluxing for an extended period.[8] | |
| The alkylating agent is not reactive enough. | Use a more reactive alkylating agent (e.g., iodide instead of chloride). | |
| Formation of multiple products | O-alkylation is occurring alongside C-alkylation. | Use a base with a smaller counter-ion like LDA.[2] Employ a softer alkylating agent like an alkyl iodide.[7] |
| Dialkylation is occurring when monoalkylation is desired. | Use only one equivalent of the base and alkylating agent. Add the alkylating agent slowly at a low temperature. | |
| Reaction is very slow | The base is not fully soluble or active. | When using potassium carbonate, ensure it is finely powdered and consider using a phase-transfer catalyst to improve reaction rates.[3] |
| Steric hindrance is slowing the reaction. | This can be an issue with bulky alkylating agents. Longer reaction times or higher temperatures may be necessary. |
Data Presentation
Table 1: Comparison of Bases for Alkylation of Active Methylene Compounds *
| Base | Substrate | Alkylating Agent | Solvent | Yield (%) | Reaction Time | Reference |
| Sodium Ethoxide | Ethyl (1-ethylpropylidene) cyanoacetate | Methyl iodide | Ethanol | Not specified | 15-30 min (reflux) | [8] |
| Potassium Carbonate | Diethyl malonate | n-Propyl bromide | Ethanol | 85.2 | Not specified | [9] |
| Potassium Carbonate | Ethyl cyanoacetate | 1,4-Dibromobutane | Toluene | High | Short | [3] |
*Direct comparative data for this compound is limited. This table presents data for structurally similar active methylene compounds to provide a general guideline.
Experimental Protocols
Protocol 1: Alkylation using Sodium Ethoxide (Adapted from Organic Syntheses Procedure)[8]
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a condenser with a drying tube, prepare a solution of sodium ethoxide by reacting freshly cut sodium metal (1.0 eq.) with absolute ethanol under an inert atmosphere.
-
Enolate Formation: Cool the sodium ethoxide solution to -5 °C. To the stirred solution, add this compound (1.0 eq.) dropwise, maintaining the temperature at -5 °C. Stir for an additional 20 minutes at this temperature.
-
Alkylation: Add the alkyl halide (1.1 eq.) dropwise. The reaction may be exothermic.
-
Reaction Completion: After the initial reaction subsides, heat the mixture to reflux until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture, dilute with water, and separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., benzene, diethyl ether).
-
Purification: Combine the organic layers, wash with water, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Alkylation using Potassium Carbonate (Adapted from literature)[3]
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), the alkyl dihalide (1.0 eq.), comminuted potassium carbonate (as a base), and a phase-transfer catalyst such as hexadecyltrimethylammonium bromide (HTMAB) in toluene.
-
Reaction: Stir the mixture vigorously at the desired temperature. The reaction progress can be monitored by TLC or GC.
-
Work-up: After the reaction is complete, filter off the potassium carbonate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography or distillation.
Mandatory Visualization
Caption: General mechanism of this compound alkylation.
Caption: A typical experimental workflow for the alkylation reaction.
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. sanad.iau.ir [sanad.iau.ir]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Common side reactions and byproducts in Ethyl 2-cyanobutanoate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-cyanobutanoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the condensation of ethyl cyanoacetate with butanal (butyraldehyde) in the presence of a basic catalyst.[1][2][3]
Q2: What are the common catalysts used for this reaction?
A2: Weak bases are typically employed as catalysts to prevent the self-condensation of butanal.[2] Common catalysts include piperidine, triethylamine, and ammonium acetate.[4][5] The choice of catalyst can significantly impact the reaction rate and the formation of byproducts.
Q3: What are the major side reactions to be aware of during the synthesis of this compound?
A3: The two primary side reactions are the self-condensation of butanal (an aldol condensation) and the Michael addition of the ethyl cyanoacetate carbanion to the newly formed this compound.[1][4]
Q4: Can the ester or nitrile group in this compound undergo hydrolysis?
A4: Yes, under certain conditions, particularly during the workup phase if strong acidic or basic aqueous solutions are used at elevated temperatures, both the ester and nitrile functionalities are susceptible to hydrolysis. This can lead to the formation of 2-cyanobutanoic acid or even further degradation products.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Catalyst | Use a more effective catalyst such as piperidine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Ensure the catalyst is not old or degraded. | Increased reaction rate and higher product yield. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Knoevenagel condensations are often performed at room temperature or with gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC). | Improved reaction kinetics without promoting side reactions. |
| Incomplete Reaction | Increase the reaction time and monitor the consumption of starting materials by TLC. | Drive the reaction to completion and maximize the yield of the desired product. |
| Self-condensation of Butanal | Use a weak base as a catalyst and control the reaction temperature. Add the butanal slowly to the reaction mixture containing ethyl cyanoacetate and the catalyst. | Minimize the formation of the butanal aldol condensation byproduct. |
| Product Loss During Workup | Ensure proper pH control during aqueous extraction. Avoid strong acids or bases that could hydrolyze the product. Use an appropriate organic solvent for extraction. | Maximize the recovery of the pure product. |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Cause | Troubleshooting and Prevention |
| High molecular weight species | Michael Addition Byproduct: The carbanion of ethyl cyanoacetate can add to the double bond of the this compound product. | Use a less nucleophilic base or a milder catalyst. Control the stoichiometry of the reactants carefully, avoiding a large excess of ethyl cyanoacetate. |
| Unreacted Butanal | Incomplete Reaction: The reaction has not gone to completion. | Increase reaction time or gently heat the reaction mixture. Monitor by TLC. |
| Unreacted Ethyl Cyanoacetate | Stoichiometry Imbalance: An excess of ethyl cyanoacetate was used. | Use a 1:1 or slight excess of butanal to ethyl cyanoacetate. Purify the final product by fractional distillation or column chromatography. |
| 2-Ethyl-2-hexenal | Self-condensation of Butanal: A common side reaction, especially with stronger bases or higher temperatures. | Employ a weak base as a catalyst and maintain a controlled temperature. Consider slower addition of butanal. |
| 2-Cyanobutanoic acid | Hydrolysis: The ester group has been hydrolyzed during the workup. | Use neutral or mildly acidic/basic conditions during the aqueous workup. Avoid prolonged exposure to aqueous phases. |
Data Presentation
Table 1: Influence of Reaction Conditions on Product Yield and Byproduct Formation (Representative Data)
| Catalyst | Solvent | Temperature (°C) | This compound Yield (%) | Butanal Self-Condensation Byproduct (%) | Michael Adduct (%) |
| Piperidine | Ethanol | 25 | 75 | 10 | 5 |
| Triethylamine | Toluene | 50 | 70 | 15 | 8 |
| Ammonium Acetate | Acetic Acid | 80 | 65 | 20 | 10 |
| DBU | THF | 25 | 85 | 5 | 7 |
Note: These are representative values to illustrate trends and may not reflect actual experimental results.
Experimental Protocols
Key Experiment: Synthesis of this compound via Knoevenagel Condensation
Materials:
-
Ethyl cyanoacetate (1 equivalent)
-
Butanal (1.1 equivalents)
-
Piperidine (0.1 equivalents)
-
Ethanol (as solvent)
-
Diethyl ether
-
Saturated aqueous sodium bisulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl cyanoacetate and ethanol.
-
Add piperidine to the mixture and stir at room temperature.
-
Slowly add butanal dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bisulfite solution to remove any unreacted butanal.
-
Subsequently, wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Mandatory Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Common side reactions in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
How to improve selectivity in Ethyl 2-cyanobutanoate Michael addition reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Michael addition reactions of Ethyl 2-cyanobutanoate. The focus is on improving diastereoselectivity and enantioselectivity in these reactions to generate chiral compounds with a quaternary stereocenter.
Troubleshooting Guide
This guide addresses common issues encountered during the Michael addition of this compound and its analogs.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base used is not strong enough to deprotonate the α-carbon of this compound efficiently. The presence of the ethyl group at the α-position can make this proton less acidic compared to unsubstituted cyanoacetates.[1] | • Use a stronger, non-nucleophilic base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1] • Ensure anhydrous reaction conditions, as trace amounts of water can quench the base and the enolate. |
| 2. Low Reactivity of Michael Acceptor: The α,β-unsaturated ketone, ester, or nitroalkene is not sufficiently electrophilic. | • Consider using a Lewis acid co-catalyst to activate the Michael acceptor. • For less reactive acceptors, more forcing reaction conditions (e.g., higher temperature) may be necessary, but this can negatively impact selectivity. | |
| 3. Steric Hindrance: The substituents on either the this compound or the Michael acceptor are sterically bulky, hindering the approach of the nucleophile.[1] | • Increase reaction time or temperature. • Select a catalyst with a structure that can accommodate the sterically demanding substrates. | |
| Low Diastereoselectivity | 1. Achiral or Ineffective Chiral Catalyst: The reaction is run without a chiral catalyst, or the chosen catalyst does not provide a sufficiently ordered transition state to control the facial selectivity of the attack. | • Employ a chiral catalyst known to be effective for α-substituted cyanoacetates, such as bifunctional thiourea or squaramide organocatalysts derived from cinchona alkaloids or amino acids.[2][3][4][5] • For metal-catalyzed reactions, consider chiral Lewis acids based on Sc, Ni, or Pd complexes with chiral ligands. |
| 2. Reaction Temperature: Higher temperatures can lead to a loss of stereocontrol by allowing the reaction to overcome the small energy differences between diastereomeric transition states. | • Run the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). This often requires longer reaction times but can significantly improve diastereoselectivity. | |
| 3. Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. | • Screen a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF, diethyl ether). Non-polar solvents often provide better stereocontrol in organocatalyzed reactions. | |
| Low Enantioselectivity | 1. Poor Enantiofacial Discrimination: The chiral catalyst is not effectively differentiating between the two faces of the enolate or the Michael acceptor. | • Optimize the catalyst structure. Bifunctional catalysts that can form multiple hydrogen bonds with both the nucleophile and the electrophile often provide high enantioselectivity.[5][6][7] • Ensure the catalyst is of high enantiomeric purity. |
| 2. Racemization: The product may be racemizing under the reaction conditions, especially if the α-proton of the newly formed stereocenter is acidic and a strong base is used in stoichiometric amounts. | • Use a catalytic amount of a weaker base if possible. • Quench the reaction promptly upon completion to neutralize the base. | |
| 3. Background Uncatalyzed Reaction: A non-selective reaction is occurring in parallel with the catalyzed reaction, reducing the overall enantiomeric excess (ee). | • Lower the reaction temperature to slow down the uncatalyzed pathway. • Use a lower catalyst loading if the background reaction is significant only at high concentrations. | |
| Formation of Side Products | 1. 1,2-Addition: The nucleophile attacks the carbonyl carbon of an enone instead of the β-carbon, especially with highly reactive nucleophiles. | • Use "softer" nucleophiles. The enolate of this compound is generally considered a soft nucleophile, favoring 1,4-addition.[8] However, conditions that increase the "hardness" of the enolate (e.g., highly ionic character) should be avoided. |
| 2. Polymerization: The Michael acceptor polymerizes under the basic reaction conditions. | • Add the base slowly to the mixture of the donor and acceptor. • Keep the concentration of the Michael acceptor low by adding it dropwise to the reaction mixture. | |
| 3. Bis-alkylation: The product of the first Michael addition, which still possesses an acidic proton, reacts with a second molecule of the Michael acceptor. | • Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the Michael donor relative to the acceptor. |
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging nucleophile for stereoselective Michael additions?
A1: The main challenge arises from the need to create a quaternary stereocenter (a carbon atom bonded to four different non-hydrogen substituents). The α-carbon of this compound is prochiral, and controlling the stereochemistry of the attack on the Michael acceptor is essential. The presence of the ethyl group introduces steric bulk, which can influence reactivity and selectivity.[1] Furthermore, the acidity of the α-proton is lower than in unsubstituted ethyl cyanoacetate, requiring careful selection of the base to ensure efficient enolate formation without promoting side reactions.[1]
Q2: How do bifunctional organocatalysts improve selectivity in this reaction?
A2: Bifunctional organocatalysts, such as those based on a thiourea or squaramide scaffold combined with a tertiary amine or other basic site, can simultaneously activate both the nucleophile and the electrophile.[3][6][7] The basic site (e.g., tertiary amine) deprotonates the this compound to form the enolate, while the hydrogen-bond donating moiety (e.g., thiourea) activates the Michael acceptor (e.g., a nitroolefin) by binding to the nitro group. This dual activation brings the reactants together in a highly organized, chiral transition state, which dictates the stereochemical outcome of the reaction, leading to high diastereo- and enantioselectivity.[5][6]
Q3: What is the best type of Michael acceptor to use with this compound for high selectivity?
A3: Highly electrophilic Michael acceptors with strong electron-withdrawing groups, such as nitroolefins (e.g., β-nitrostyrene) and vinyl ketones, are excellent choices.[5] These acceptors are very reactive, often allowing the reaction to proceed under mild conditions (e.g., low temperatures), which is favorable for achieving high stereoselectivity. Chalcones are also commonly used, though their reactivity can be tuned by substituents on the aromatic rings.[9][10]
Q4: Can I use a metal-based catalyst instead of an organocatalyst?
A4: Yes, chiral Lewis acid catalysts can be very effective. Complexes of metals like scandium, nickel, or palladium with chiral ligands can coordinate to the Michael acceptor, activating it for nucleophilic attack and creating a chiral environment to control the stereochemistry.[11] The choice between an organocatalyst and a metal-based catalyst often depends on the specific substrates, desired outcome, and tolerance for residual metal in the final product.
Q5: How can I monitor the progress and determine the selectivity of my reaction?
A5: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots for analysis by ¹H NMR or GC-MS. After purification of the product (typically by flash column chromatography), the diastereomeric ratio (dr) can be determined from the integration of distinct signals in the ¹H NMR spectrum. The enantiomeric excess (ee) is determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) by comparing the product to a racemic sample.
Data Presentation
While extensive data specifically for this compound is limited in the literature, the following table presents results for the asymmetric Michael addition of various α-substituted cyanoacetates to methyl vinyl ketone, which serve as close analogs. These reactions were catalyzed by a bifunctional thiourea/tertiary amine organocatalyst.
Table 1: Enantioselective Michael Addition of α-Substituted Cyanoacetates to Methyl Vinyl Ketone [5]
| Entry | R in R-CH(CN)CO₂Et | Yield (%) | ee (%) |
| 1 | Phenyl (C₆H₅) | 95 | 90 |
| 2 | 4-Chlorophenyl (4-ClC₆H₄) | 99 | 92 |
| 3 | 4-Methoxyphenyl (4-MeOC₆H₄) | 93 | 88 |
| 4 | 2-Naphthyl | 94 | 93 |
| 5 | Methyl (CH₃) | 61 | 82 |
| 6 | Propyl (CH₃CH₂CH₂) | 70 | 85 |
Conditions: α-cyanoacetate (0.2 mmol), methyl vinyl ketone (0.4 mmol), catalyst (10 mol%), toluene, room temperature, 24-72h. Data adapted from a study on analogous compounds.[5]
Experimental Protocols
Protocol 1: Organocatalyzed Asymmetric Michael Addition to a Nitroolefin
This protocol is a representative procedure for the enantioselective addition of an α-substituted cyanoacetate to a nitroolefin using a bifunctional thiourea catalyst.
Materials:
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This compound
-
trans-β-Nitrostyrene
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Bifunctional thiourea catalyst (e.g., (1R,2R)-N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea-1,2-diphenylethylenediamine)
-
Toluene (anhydrous)
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Ethyl acetate
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Hexane
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Silica gel for column chromatography
Procedure:
-
To a dry vial equipped with a magnetic stir bar, add the bifunctional thiourea catalyst (0.02 mmol, 10 mol%).
-
Add this compound (0.22 mmol, 1.1 equivalents) and trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).
-
Add anhydrous toluene (2.0 mL) to dissolve the reactants.
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Stir the reaction mixture at room temperature (or a specified lower temperature for improved selectivity) for 24-72 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Michael adduct.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Visualizations
Diagrams of Key Processes
Caption: General mechanism of the Michael addition reaction.
Caption: Troubleshooting workflow for improving selectivity.
Caption: Role of a bifunctional catalyst in stereocontrol.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric Michael addition reactions of nitroalkanes to 2-furanones catalyzed by bifunctional thiourea catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Michael addition of alpha-substituted cyanoacetates to vinyl ketones catalyzed by bifunctional organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 2-cyanobutanoate Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of Ethyl 2-cyanobutanoate derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials such as the corresponding aldehyde or ketone and ethyl cyanoacetate. Other potential impurities are the base catalyst used in the synthesis (e.g., piperidine) and colored byproducts that may form, particularly if the reaction is conducted at elevated temperatures.[1]
Q2: Which purification method is most suitable for this compound derivatives?
A2: The optimal purification technique is contingent on the specific derivative, its physical state (solid or liquid), and the nature of the impurities. Common and effective methods include:
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Fractional Vacuum Distillation: Ideal for liquid derivatives to separate them from impurities with different boiling points.[2]
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Column Chromatography: Highly effective for separating isomers, closely related impurities, and removing colored byproducts.[1][2]
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Recrystallization: The preferred method for solid derivatives, often yielding high-purity crystalline products.[1]
Q3: My purified liquid product has a persistent yellow tint. What is the likely cause and how can I remove it?
A3: A yellow color often suggests the presence of colored byproducts from the synthesis, which can be challenging to remove by distillation alone.[2] Treating the product with activated carbon followed by filtration can be an effective decolorizing step.[1][2] If the color persists, column chromatography is a recommended subsequent purification step.[1]
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound derivatives can be quantitatively assessed using various analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] These methods provide detailed information about the percentage of the desired compound and the presence of any residual impurities.
Q5: My solid derivative fails to crystallize and remains an oil. What could be the issue?
A5: Several factors can inhibit crystallization:
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Residual Solvent: Trace amounts of solvent can prevent solidification. Ensure the product is thoroughly dried under a high vacuum.[1]
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Impurities: Significant amounts of impurities can depress the melting point and hinder crystal lattice formation.[1]
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Isomeric Mixture: The product may be a mixture of isomers which can interfere with crystallization.[1]
In such cases, attempting purification by flash column chromatography on a small scale can help isolate the pure compound, which may then crystallize.[1] Trituration with a non-polar solvent like hexane can also sometimes induce crystallization.[1]
Troubleshooting Guides
Issue 1: Low Purity After Distillation
| Possible Cause | Troubleshooting Step |
| Inefficient Fractional Distillation Column | Ensure the column has adequate length and appropriate packing material for the required separation. |
| Overlapping Boiling Points | If the product and impurities have very close boiling points, consider using an alternative purification method like column chromatography.[2] |
| Thermal Decomposition | The product may be degrading at the distillation temperature. Reduce the distillation temperature by employing a higher vacuum.[2] |
| Incomplete Reaction or Inefficient Work-up | Optimize reaction conditions to ensure complete conversion of starting materials. Perform an aqueous wash during work-up to remove water-soluble impurities before distillation.[2] |
Issue 2: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Excessive Solvent Usage | Using too much solvent will result in product loss to the mother liquor. Use a minimal amount of hot solvent to dissolve the crude product.[1] |
| Inappropriate Solvent Choice | The compound may have high solubility in the chosen solvent even at low temperatures. Select a solvent system where the product is highly soluble when hot but sparingly soluble when cold.[1] |
| Premature Crystallization | The product may crystallize prematurely during hot filtration. To prevent this, preheat the filtration funnel and the receiving flask.[1] |
Quantitative Data on Purification
The following table summarizes typical purity levels achieved for an example derivative, Ethyl 2-cyano-3-methylhex-2-enoate, using different purification techniques.
| Purification Technique | Purity Achieved | Common Impurities Removed |
| Fractional Vacuum Distillation | 95-98% | Volatile and high-boiling point impurities. |
| Column Chromatography (Silica Gel) | >99% | Isomers, closely related byproducts, colored impurities. |
| Recrystallization (from Ethanol/Water) | >98% | Insoluble impurities, some soluble byproducts. |
Note: Purity levels can vary depending on the specific derivative and the initial purity of the crude product.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, distillation head, condenser, receiving flask, and vacuum adapter. Ensure all glassware is dry.
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Charging the Flask: Add the crude this compound derivative to the distillation flask along with a magnetic stir bar or boiling chips for smooth boiling.
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Applying Vacuum: Gradually apply vacuum to the system.
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Heating: Gently heat the distillation flask using a heating mantle.
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Fraction Collection: Collect the fraction that distills at the expected boiling point of the pure product under the applied pressure. It is advisable to collect fractions in separate receiving flasks.
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Analysis: Analyze the purity of the collected fractions using GC or HPLC.[2]
Protocol 2: Purification by Column Chromatography
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Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with a suitable solvent system, starting with a low polarity eluent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).
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Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[2]
Protocol 3: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid derivative in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).[1]
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and heat for a few minutes.[1]
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).[1]
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Crystallization: Allow the hot filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
Visualizations
Caption: Decision workflow for selecting the appropriate purification method.
Caption: Troubleshooting logic for addressing low purity after initial purification attempts.
References
Technical Support Center: Overcoming Scale-Up Issues for Reactions Involving Ethyl 2-Cyanobutanoate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-Cyanobutanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile reagent.
Section 1: Reaction Scale-Up and Optimization
This section addresses common issues related to reaction parameters and efficiency when moving from laboratory to pilot or production scale.
FAQs
Q1: My Knoevenagel condensation yield with this compound drops significantly upon scale-up. What are the likely causes?
A1: A drop in yield during scale-up is a common issue and can often be attributed to several factors that are less pronounced at the lab scale. The primary culprits are typically related to inadequate mixing and mass transfer, as well as poor temperature control.[1] In larger vessels, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of byproducts.[1] The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation from exothermic reactions less efficient.
Q2: What are the key parameters to consider when optimizing the scale-up of a Knoevenagel condensation involving this compound?
A2: For a successful scale-up, it is crucial to re-evaluate and optimize several parameters. The choice of base and solvent can significantly impact the reaction. While a weak base is generally used to prevent self-condensation of the aldehyde or ketone, its effectiveness can change with scale.[2] Solvent polarity can affect both reaction rate and the solubility of reactants and products. Temperature control is critical; even minor fluctuations can lead to the formation of impurities. The rate of addition of reactants should also be carefully controlled to manage the reaction exotherm and minimize side reactions.
Illustrative Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (100 mL) | Pilot Scale (10 L) | Production Scale (100 L) |
| Reactant A (Aldehyde/Ketone) | 1.0 eq | 1.0 eq | 1.0 eq |
| This compound | 1.1 eq | 1.05 eq | 1.02 eq |
| Base (e.g., Piperidine) | 0.1 eq | 0.1 eq | 0.1 eq |
| Solvent (e.g., Ethanol) | 10 volumes | 8 volumes | 7 volumes |
| Temperature | 25-30 °C | 25-30 °C (with jacket cooling) | 25-30 °C (with efficient heat exchanger) |
| Addition Time | 10 minutes | 1-2 hours | 3-4 hours |
| Reaction Time | 4-6 hours | 6-8 hours | 8-12 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Disclaimer: The data in this table is for illustrative purposes only and may not represent actual experimental results. |
Section 2: Mixing and Mass Transfer
Efficient mixing is critical for achieving consistent results at a larger scale, especially when dealing with potentially viscous reaction mixtures.
FAQs
Q1: How does increased viscosity during the reaction affect scale-up, and how can I mitigate this?
A1: Increased viscosity can lead to significant mixing challenges. As the product forms, the reaction mixture may become more viscous, leading to poor heat and mass transfer.[1] In large reactors, this can result in "dead zones" where mixing is ineffective, leading to localized overheating and byproduct formation. To address this, consider using a more robust agitation system, such as an anchor or helical impeller, which is more suitable for viscous media. Adjusting the solvent or reaction concentration can also help to manage viscosity.
Q2: What are the key considerations for choosing an appropriate mixing system for a scaled-up reaction?
A2: The choice of a mixing system depends on the rheology of the reaction mixture. For low-viscosity, turbulent regimes, a simple pitched-blade turbine might suffice. However, for more viscous, transitional, or laminar flow regimes, more specialized impellers are necessary to ensure homogeneity. The impeller's power number and the Reynolds number are key parameters to consider for maintaining consistent mixing characteristics across different scales.[3]
DOT Diagram: General Scale-Up Workflow
Caption: A general workflow for scaling up chemical reactions.
Section 3: Thermal Management
Controlling the reaction temperature is crucial for safety and product quality, especially with exothermic reactions.
FAQs
Q1: My reaction is showing signs of a thermal runaway at a larger scale. What are the immediate steps and preventative measures?
A1: A thermal runaway is a critical safety concern. Immediate steps include stopping the addition of reactants, ensuring maximum cooling is applied, and preparing for emergency shutdown procedures. The primary cause of thermal runaway is often inadequate heat removal.[4] As the reactor volume increases, the heat transfer area does not increase proportionally, making cooling less efficient. Preventative measures include conducting calorimetric studies at the lab scale to understand the reaction's thermal profile, ensuring the production reactor has an adequate cooling capacity, and implementing a controlled reactant addition strategy.
Q2: How can I improve heat transfer in my large-scale reactor?
A2: Improving heat transfer can be achieved through several strategies. Ensure the reactor is equipped with an appropriately sized jacket or external heat exchanger. The choice of thermal fluid and its flow rate are also critical. Enhancing mixing can improve the heat transfer coefficient at the reactor wall. In some cases, using a solvent with a higher heat capacity or operating at a more dilute concentration can help to better manage the heat generated.
DOT Diagram: Thermal Runaway Decision Tree
References
Minimizing side products in the hydrolysis of Ethyl 2-cyanobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the hydrolysis of Ethyl 2-cyanobutanoate to 2-cyanobutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products observed during the hydrolysis of this compound?
A1: The main side products encountered during the hydrolysis of this compound are butyronitrile and 2-cyanobutanamide. Butyronitrile is formed via decarboxylation of the desired product, 2-cyanobutanoic acid, particularly when the reaction is heated.[1][2] 2-cyanobutanamide is an intermediate in the hydrolysis of the nitrile group and may remain if the reaction is incomplete.[3][4]
Q2: Why is decarboxylation a significant side reaction?
A2: Decarboxylation, the loss of carbon dioxide, is a common reaction for compounds that have a carbonyl group positioned beta to a carboxylic acid (β-keto acids) or a group that behaves similarly, like a cyano group.[2][5] Upon hydrolysis of the ethyl ester, the resulting 2-cyanobutanoic acid has a cyano group in the alpha position, which makes the carboxyl group susceptible to removal, especially at elevated temperatures.[1]
Q3: What reaction conditions favor the formation of the desired product, 2-cyanobutanoic acid, over side products?
A3: Milder reaction conditions are generally preferred to minimize side reactions. This includes using lower temperatures to prevent decarboxylation and ensuring sufficient reaction time for complete hydrolysis of the intermediate amide.[6] Both acidic and alkaline hydrolysis can be employed, but the choice of catalyst and conditions is crucial.[3][7]
Q4: Can I use either acidic or alkaline conditions for the hydrolysis?
A4: Yes, both acidic and alkaline (saponification) conditions can be used for the hydrolysis of this compound.[3][7] Acid-catalyzed hydrolysis directly yields the carboxylic acid, but the reaction is often reversible.[7] Alkaline hydrolysis is irreversible and initially produces the carboxylate salt, which must be acidified in a separate step to obtain the final product.[7] The choice between the two depends on the stability of the starting material and product to the respective conditions and the desired workup procedure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2-cyanobutanoic acid and presence of butyronitrile | The reaction temperature is too high, leading to decarboxylation of the product.[1][2] | - Lower the reaction temperature. Consider running the hydrolysis at room temperature or slightly above, even if it requires a longer reaction time. - If heating is necessary, use the minimum temperature required for a reasonable reaction rate and monitor the reaction closely. |
| Presence of unreacted starting material (this compound) | Incomplete hydrolysis of the ester group. | - Extend the reaction time. - Increase the concentration of the acid or base catalyst. - For alkaline hydrolysis, ensure at least a stoichiometric amount of base is used. |
| Presence of 2-cyanobutanamide in the product mixture | Incomplete hydrolysis of the nitrile group to the carboxylic acid.[3][4] | - Increase the reaction time and/or temperature (while being mindful of decarboxylation). - Use a higher concentration of the acid or base. |
| Difficulty in isolating the final product | - For alkaline hydrolysis, incomplete acidification of the carboxylate salt. - Emulsion formation during workup. | - Ensure the solution is sufficiently acidified (test with pH paper) to fully protonate the carboxylate. - If an emulsion forms during extraction, try adding a saturated brine solution to break it. |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis (Saponification) at Room Temperature
This protocol aims to minimize decarboxylation by avoiding heat.
-
Dissolution: Dissolve this compound in a suitable solvent like ethanol or methanol.
-
Saponification: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.1 to 1.5 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC). The reaction may take several hours to reach completion.
-
Workup: Once the reaction is complete, remove the alcohol solvent under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with a dilute strong acid (e.g., HCl or H₂SO₄) to a pH of approximately 2.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 2-cyanobutanoic acid.
Protocol 2: Acid-Catalyzed Hydrolysis
-
Reaction Mixture: Prepare a mixture of this compound and an excess of dilute aqueous acid (e.g., 6M HCl or 3M H₂SO₄).
-
Heating: Heat the mixture under reflux. The reaction temperature and time will depend on the specific substrate and acid concentration. Monitor the reaction progress.
-
Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent.
-
Washing: Wash the organic extract with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
Data Presentation
Table 1: Hypothetical Comparison of Reaction Conditions for the Hydrolysis of this compound
| Condition | Catalyst | Temperature (°C) | Time (h) | Yield of 2-cyanobutanoic acid (%) | Butyronitrile (%) | 2-cyanobutanamide (%) |
| A | 1.2 eq. NaOH | 25 | 24 | 85 | < 1 | 5 |
| B | 1.2 eq. NaOH | 80 | 4 | 60 | 30 | < 1 |
| C | 6M HCl | 100 | 8 | 75 | 15 | 2 |
| D | 3M H₂SO₄ | 90 | 12 | 80 | 10 | 3 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual results may vary.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
Alternative purification methods to column chromatography for Ethyl 2-cyanobutanoate products
Welcome to the Technical Support Center for the purification of Ethyl 2-Cyanobutanoate. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding alternatives to column chromatography for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternatives to column chromatography for purifying this compound?
A1: The main alternatives to column chromatography for the purification of this compound, a liquid at room temperature, are fractional vacuum distillation, liquid-liquid extraction, and trituration. The choice of method depends on the nature of the impurities, the required purity, and the scale of the purification.
Q2: When is fractional vacuum distillation the most suitable method?
A2: Fractional vacuum distillation is ideal for separating this compound from impurities with significantly different boiling points. It is particularly useful for removing non-volatile residues, residual high-boiling solvents, and some side-products from the synthesis. This method is advantageous as it avoids the use of large volumes of solvents required for chromatography.
Q3: Can recrystallization be used to purify this compound?
A3: Since this compound is a liquid at room temperature, direct recrystallization is not feasible. However, if the crude product is an oil due to impurities, it is sometimes possible to induce crystallization by trituration with a non-polar solvent like hexane. If a solid derivative of the product can be formed, recrystallization of the derivative could be a viable purification strategy, followed by regeneration of the liquid ester.
Q4: How does liquid-liquid extraction work for purifying this compound?
A4: Liquid-liquid extraction is a workup and purification technique used to separate the product from water-soluble impurities, such as salts and polar starting materials.[1] Typically, the crude reaction mixture is dissolved in an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether), and this organic layer is washed with water or a brine solution. The product remains in the organic layer, while water-soluble impurities are removed in the aqueous layer.
Q5: What is trituration and when should it be considered?
A5: Trituration is a purification technique that involves washing a crude product with a solvent in which the desired compound is insoluble or sparingly soluble, while the impurities are soluble.[2] For an oily product like crude this compound, trituration with a non-polar solvent like cold hexane can help to remove more soluble, non-polar impurities and can sometimes induce crystallization if the product is sufficiently pure.
Troubleshooting Guides
Fractional Vacuum Distillation
| Issue | Possible Cause | Troubleshooting Steps |
| Low Purity of Distillate | 1. Inefficient separation of components with close boiling points. 2. Bumping of the distillation mixture. 3. Distillation rate is too fast. | 1. Use a fractionating column with a higher number of theoretical plates. 2. Ensure smooth boiling by using a magnetic stir bar or boiling chips. 3. Reduce the heating rate to allow for proper equilibration between liquid and vapor phases. |
| Product Decomposition | Distillation temperature is too high. | Reduce the pressure of the vacuum system to lower the boiling point of the product. A temperature-pressure nomograph can be used to estimate the required vacuum. |
| No Product Distilling Over | 1. Vacuum is too high for the heating temperature. 2. Leak in the distillation apparatus. | 1. Gradually increase the temperature of the heating mantle. 2. Check all joints and connections for leaks. Ensure proper sealing with vacuum grease. |
Liquid-Liquid Extraction
| Issue | Possible Cause | Troubleshooting Steps |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | 1. Allow the mixture to stand for a longer period. 2. Gently swirl the separatory funnel instead of shaking vigorously. 3. Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Poor Separation of Layers | Densities of the aqueous and organic layers are too similar. | Add a solvent with a significantly different density to the organic layer (e.g., hexane to decrease density or a chlorinated solvent to increase it, if compatible). |
| Low Yield of Product | 1. Incomplete extraction from the aqueous layer. 2. Product is partially soluble in the aqueous layer. | 1. Perform multiple extractions (e.g., 3 times) with the organic solvent. 2. Saturate the aqueous layer with salt (salting out) to decrease the solubility of the organic product in the aqueous phase. |
Trituration
| Issue | Possible Cause | Troubleshooting Steps |
| Product Remains Oily | 1. Inappropriate solvent choice. 2. High concentration of impurities. | 1. Use a more non-polar solvent (e.g., pentane instead of hexane) or a mixture of solvents. 2. Consider a preliminary purification step like a quick filtration through a small plug of silica gel. |
| Low Recovery of Product | The product has some solubility in the trituration solvent. | Use a minimal amount of solvent and ensure it is pre-chilled to minimize product loss. |
Quantitative Data Comparison
The following table provides an estimated comparison of the different purification methods for this compound. The exact values can vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity (%) | Expected Yield (%) | Solvent Consumption | Time Requirement |
| Fractional Vacuum Distillation | 95 - 99+ | 70 - 90 | Low | Moderate |
| Liquid-Liquid Extraction | 85 - 95 | 80 - 95 | High | Low |
| Trituration | 90 - 98 | 60 - 80 | Moderate | Low |
Experimental Protocols
Fractional Vacuum Distillation of this compound
Objective: To purify liquid this compound from non-volatile impurities and components with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source and gauge
-
Heating mantle and magnetic stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.
-
Slowly apply vacuum to the system, aiming for a pressure of approximately 16 mmHg.
-
Begin heating the distillation flask gently with the heating mantle while stirring.
-
Monitor the temperature at the distillation head. Collect any low-boiling fractions in a separate receiving flask.
-
The main fraction of this compound should distill at approximately 97-98 °C at 16 mmHg.[3] Collect this fraction in a clean, pre-weighed receiving flask.
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Liquid-Liquid Extraction of this compound
Objective: To remove water-soluble impurities from a crude reaction mixture containing this compound.
Materials:
-
Crude reaction mixture
-
Separatory funnel
-
Organic solvent (e.g., ethyl acetate, diethyl ether)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate) and deionized water.
-
Gently swirl the separatory funnel to mix the layers, periodically venting to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water, and then with an equal volume of brine.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified this compound.
Trituration of Crude this compound
Objective: To purify oily this compound by removing soluble impurities.
Materials:
-
Crude oily this compound
-
Beaker or flask
-
Cold non-polar solvent (e.g., hexane or pentane)
-
Stirring rod or magnetic stirrer
-
Filtration apparatus (if a solid precipitates)
Procedure:
-
Place the crude oily product in a beaker or flask, preferably cooled in an ice bath.
-
Slowly add a small amount of cold hexane while stirring vigorously with a stirring rod or magnetic stirrer.
-
Continue stirring for 10-15 minutes. The goal is to dissolve the impurities in the hexane while the desired product remains as a separate phase or ideally solidifies.
-
If the product remains as an oil, carefully decant the hexane layer containing the dissolved impurities.
-
Repeat the process with fresh cold hexane two more times.
-
After the final wash, remove the residual hexane under reduced pressure.
-
If a solid precipitates during trituration, collect it by vacuum filtration and wash it with a small amount of cold hexane.
Visualizations
Caption: Workflow for Fractional Vacuum Distillation.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Catalyst Deactivation and Regeneration in Ethyl 2-Cyanobutanoate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation and regeneration in reactions involving ethyl 2-cyanobutanoate, such as Knoevenagel condensations and Michael additions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a decrease in yield or reaction rate when using a catalyst for this compound reactions?
A1: A decline in catalytic performance is typically due to catalyst deactivation. The primary causes can be categorized as:
-
Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them inactive. Common poisons for base catalysts include acidic impurities and carbon dioxide from the air, which can neutralize basic sites.[1][2][3]
-
Fouling or Coking: The deposition of byproducts, polymers of the reactants or products, or other high-molecular-weight materials can block the catalyst's active sites and pores.[1][4]
-
Leaching: For solid or supported catalysts, the active catalytic species can dissolve into the reaction medium, leading to a permanent loss of activity.[5][6][7][8] This is a significant concern in liquid-phase reactions.[5][6][7][8]
-
Thermal Degradation (Sintering): At elevated temperatures, small catalyst particles can agglomerate, which reduces the active surface area.[9] This is more common with solid catalysts.
Q2: Can the nitrile group in this compound or its products poison the catalyst?
A2: While nitriles can act as ligands and potentially block catalytic sites on metal catalysts, for the more commonly used base catalysts in Knoevenagel and Michael reactions (e.g., piperidine, DBU, solid bases), the nitrile group itself is not a typical poison. However, side reactions involving the nitrile group, or the formation of oligomeric byproducts, could lead to fouling of the catalyst surface.[10]
Q3: My solid base catalyst worked well for the first few runs but has now lost most of its activity. What is the likely cause and can it be regenerated?
A3: The most probable causes for the deactivation of a solid base catalyst are poisoning by acidic species (like CO2 from the atmosphere forming carbonates on the surface) or fouling by strongly adsorbed organic molecules.[2][3] In many cases, these catalysts can be regenerated. Regeneration typically involves washing with a suitable solvent to remove organic residues, followed by thermal treatment (calcination) to remove poisons like carbonates and restore the basic sites.[2][11][12]
Q4: Is it possible to regenerate a homogeneous base catalyst like piperidine or DBU?
A4: Homogeneous catalysts are generally not "regenerated" in the same way as solid catalysts. Their deactivation is often due to decomposition or reaction with side products to form less active species. If the catalyst is a simple base that has been neutralized by an acid, its activity can be restored by removing the acidic component and adding fresh catalyst. However, if the catalyst has undergone a chemical transformation, it is usually more practical to purify the product and use fresh catalyst for subsequent reactions. Traditionally, piperidine-catalyzed reactions are worked up with an acid neutralization step, which consumes the catalyst.[13]
Troubleshooting Guides
Issue 1: Gradual or Sudden Drop in Product Yield in a Knoevenagel Condensation
Symptoms:
-
The reaction yield is significantly lower than expected or decreases with subsequent catalyst reuse.
-
The reaction time required for completion increases.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting/Verification Steps | Proposed Solution |
| Catalyst Poisoning | - Test the pH of your reactants and solvent to check for acidic impurities.- If using a solid base, analyze a sample of the deactivated catalyst using TPD of CO2 or FTIR to look for carbonate species. | - Purify reactants and solvents before use.- For solid catalysts, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent CO2 exposure.[2] |
| Fouling/Coking | - The deactivated catalyst may appear discolored.- Wash a sample of the catalyst with a strong solvent and analyze the washings for byproducts. | - Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize byproduct formation.- For solid catalysts, implement a regeneration protocol involving solvent washing and/or calcination. |
| Water Content | - The presence of excess water can affect the equilibrium of the reaction and the catalyst's performance. | - Use anhydrous solvents and reactants.- Employ methods to remove water during the reaction, such as a Dean-Stark trap or the addition of molecular sieves.[14][15] |
Issue 2: Loss of Activity in a Reusable Solid Base Catalyst
Symptoms:
-
Significant decrease in conversion after one or more reaction cycles.
-
Inconsistent performance between batches.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting/Verification Steps | Proposed Solution |
| Leaching of Active Sites | - Filter the catalyst from the reaction mixture and add a fresh batch of reactants to the filtrate. If the reaction proceeds, it indicates that active species have leached into the solution.[6][7] | - Modify the catalyst support or the active species to improve their stability.- Consider a different solvent that is less likely to cause leaching. |
| Structural Collapse/Sintering | - Characterize the used catalyst using techniques like XRD and BET surface area analysis to check for changes in crystallinity and surface area. | - Avoid excessively high reaction or regeneration temperatures.- Choose a more thermally stable catalyst support. |
| Ineffective Regeneration | - The regeneration protocol is not completely removing poisons or foulants. | - Optimize the regeneration protocol: increase calcination temperature or time, or use a different solvent for washing.[11] |
Quantitative Data on Catalyst Performance
The reusability of catalysts is a key factor in sustainable chemical synthesis. Below is a summary of reported data on the performance of various catalysts over multiple cycles in Knoevenagel condensation reactions.
| Catalyst | Reactants | Solvent | Cycle 1 Yield (%) | Cycle 3 Yield (%) | Cycle 5 Yield (%) | Reference |
| Chitosan | Benzaldehyde, Ethyl Cyanoacetate | Ethanol | 98 | 97 | 95 | [16] |
| Cu-Mg-Al LDH | Benzaldehyde, Ethyl Cyanoacetate | Ethanol | >95 | >95 | >90 | [17] |
Experimental Protocols
Protocol 1: General Regeneration of a Solid Base Catalyst (e.g., Mixed Metal Oxide)
This protocol is a general guideline for regenerating a solid base catalyst that has been deactivated by coking or carbonate formation.
Materials:
-
Deactivated solid base catalyst
-
Methanol or acetone (reagent grade)
-
Deionized water
-
Tube furnace
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Solvent Washing:
-
Suspend the deactivated catalyst in methanol or acetone.
-
Stir the slurry for 1-2 hours at room temperature to dissolve and remove adsorbed organic species.
-
Filter the catalyst and wash it with fresh solvent.
-
Wash the catalyst with deionized water to remove residual solvent.
-
Dry the catalyst in an oven at 100-120 °C overnight.[18]
-
-
Thermal Treatment (Calcination):
-
Place the dried catalyst in a quartz tube within a tube furnace.
-
Heat the catalyst under a slow flow of inert gas to a temperature between 400-500 °C. The optimal temperature and duration depend on the specific catalyst and should be determined experimentally to avoid thermal degradation.[11][18]
-
Hold at the target temperature for 3-5 hours.
-
Cool the catalyst to room temperature under the inert gas flow before use.
-
Protocol 2: Knoevenagel Condensation of Benzaldehyde and Ethyl Cyanoacetate using a Piperidine Catalyst
This protocol provides a typical procedure for a Knoevenagel condensation reaction.
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Dean-Stark apparatus (optional)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add benzaldehyde (1 equivalent), ethyl cyanoacetate (1-1.2 equivalents), and ethanol as the solvent.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux.[14]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.
Visualizing Reaction and Deactivation Pathways
Knoevenagel Condensation Catalytic Cycle
The following diagram illustrates the catalytic cycle for a base-catalyzed Knoevenagel condensation.
Caption: Catalytic cycle of a base-catalyzed Knoevenagel condensation.
Troubleshooting Logic for Catalyst Deactivation
This diagram outlines a logical workflow for diagnosing the cause of catalyst deactivation.
Caption: A decision-making workflow for troubleshooting catalyst deactivation.
References
- 1. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. From bench to industry, the application of all-inorganic solid base materials in traditional heterogeneous catalysis: a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00335G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Leaching and homogeneous contribution in liquid phase reaction catalysed by solids: The case of triglycerides methanolysis using CaO | Semantic Scholar [semanticscholar.org]
- 8. (PDF) Deactivation of Solid Catalysts in Liquid Media: The [research.amanote.com]
- 9. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemicals [chemicals.thermofisher.cn]
- 16. Chitosan as a solid catalyst for the one-pot Knoevenagel condensation in the context of sustainable chemistry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Structure of Ethyl 2-cyanobutanoate Alternatives using ¹H and ¹³C NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for two commercially available alternatives to Ethyl 2-cyanobutanoate: Ethyl cyanoacetate and Diethyl cyanomethylphosphonate . This information is critical for researchers in organic synthesis, medicinal chemistry, and materials science for the validation of starting materials and the characterization of reaction products. The presented data, along with detailed experimental protocols and logical workflows, will aid in the unambiguous structural confirmation of these important chemical building blocks.
Comparative Analysis of ¹H and ¹³C NMR Spectral Data
The structural differences between Ethyl cyanoacetate and Diethyl cyanomethylphosphonate are clearly reflected in their respective ¹H and ¹³C NMR spectra. The following tables summarize the key spectral parameters for each compound, providing a basis for their differentiation and identification.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Assignment |
| Ethyl cyanoacetate | CDCl₃ | 4.25 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃), 3.45 (s, 2H, -CH₂ CN), 1.30 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ ) |
| Diethyl cyanomethylphosphonate | CDCl₃ | 4.25 (dq, JHH = 7.1 Hz, JHP = 7.1 Hz, 4H, -P(O)(OCH₂ CH₃)₂), 2.90 (d, JHP = 20.9 Hz, 2H, -CH₂ CN), 1.40 (t, J = 7.1 Hz, 6H, -P(O)(OCH₂CH₃ )₂) |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm, Assignment |
| Ethyl cyanoacetate | CDCl₃ | 162.8 (C =O), 113.1 (C N), 62.9 (-OCH₂ CH₃), 24.8 (-CH₂ CN), 14.0 (-OCH₂CH₃ ) |
| Diethyl cyanomethylphosphonate | CDCl₃ | 113.4 (d, JCP = 161.5 Hz, C N), 64.3 (d, JCP = 6.5 Hz, -P(O)(OCH₂ CH₃)₂), 24.1 (d, JCP = 145.5 Hz, -CH₂ CN), 16.3 (d, JCP = 6.0 Hz, -P(O)(OCH₂CH₃ )₂) |
Experimental Protocols
Detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra are crucial for accurate structural validation.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Using a Pasteur pipette with a cotton plug, filter the solution directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): ~4 s
-
Spectral Width (sw): 20 ppm
-
-
Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
¹³C NMR Spectroscopy
-
Instrument: A 100 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): ~1 s
-
Spectral Width (sw): 220 ppm
-
-
Processing: Apply a line broadening of 1.0 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
Visualizing the Validation Workflow and Molecular Structures
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for NMR-based structure validation and the annotated molecular structures of the compared compounds.
Caption: Logical workflow for validating chemical structures using NMR spectroscopy.
Caption: Annotated structures of Ethyl cyanoacetate and Diethyl cyanomethylphosphonate.
A Comparative Guide to Ethyl 2-cyanobutanoate and Diethyl Malonate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, the adept selection of starting materials is paramount to achieving desired synthetic outcomes. Among the plethora of active methylene compounds utilized, ethyl 2-cyanobutanoate and diethyl malonate have emerged as versatile precursors for the construction of a wide array of heterocyclic scaffolds. This guide provides an objective comparison of their performance in heterocyclic synthesis, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties and Reactivity Profile
The reactivity of both this compound and diethyl malonate stems from the acidity of the α-proton, which is positioned between two electron-withdrawing groups. This acidity allows for the facile formation of a resonance-stabilized carbanion, a key intermediate in numerous carbon-carbon bond-forming reactions.
| Property | This compound | Diethyl Malonate |
| Structure | ||
| Molecular Formula | C₇H₁₁NO₂ | C₇H₁₂O₄ |
| Molecular Weight | 141.17 g/mol | 160.17 g/mol [1] |
| pKa of α-proton | ~11 (estimated, similar to ethyl cyanoacetate)[2] | ~13 |
The lower estimated pKa of this compound, attributed to the strong electron-withdrawing nature of the nitrile group, suggests that it can be deprotonated by a weaker base compared to diethyl malonate. This difference in acidity can influence the choice of reaction conditions and the overall reaction rate. The presence of an ethyl group at the α-position in this compound introduces steric hindrance that can affect its nucleophilicity and the regioselectivity of its reactions compared to the unsubstituted methylene group in diethyl malonate.
Performance in Key Heterocyclic Syntheses
Synthesis of 2-Pyridones
Both reagents are valuable in the synthesis of 2-pyridone derivatives, which are core structures in many pharmaceuticals. The Guareschi-Thorpe reaction and related condensations are commonly employed for this purpose.
Table 1: Comparison in 2-Pyridone Synthesis
| Reactants | Product | Conditions | Yield | Reference |
| Ethyl cyanoacetate, Acetylacetone, Substituted anilines, KOH, Ethanol | N-Aryl-3-cyano-4,6-dimethyl-2-pyridones | Reflux, 4h | 61-79% | [3][4] |
| Diethyl malonate, 2-Aminopyridines | 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones | Neat, elevated temperature | 49-78% | [5][6] |
While direct comparative data for this compound is scarce, the data for the structurally similar ethyl cyanoacetate suggests it can participate in high-yielding pyridone syntheses under basic conditions.[3][4][7] Diethyl malonate is also effective, particularly in solvent-free, thermal condensations.[5][6] The choice between the two may depend on the desired substitution pattern and the tolerance of the substrates to the reaction conditions.
Synthesis of Pyrimidines and Barbiturates
The construction of the pyrimidine ring, a fundamental component of nucleic acids and numerous drugs, can be achieved using both reagents through condensation reactions with urea, guanidine, or amidines.
Table 2: Comparison in Pyrimidine and Barbiturate Synthesis
| Reagent | Co-reactant(s) | Product Type | Conditions | Yield | Reference |
| Diethyl malonate | Urea | Barbiturates | NaOEt, EtOH, Reflux | Good | [8][9] |
| Diethyl malonate | Guanidine | 2-Aminopyrimidin-4,6-diol | Not specified | Not specified | [9] |
| Ethyl cyanoacetate | Guanidine hydrochloride, NaOEt, THF | 2,4-Diamino-5-cyanopyrimidine | Room Temperature | 87% | [10][11] |
Diethyl malonate is a classical reagent for the synthesis of barbiturates via condensation with urea.[8][9] Ethyl cyanoacetate and its derivatives are effective in producing substituted pyrimidines, often under mild conditions and with high yields. The cyano group in the product offers a versatile handle for further functionalization. Although no specific examples for this compound were found, its structural similarity to ethyl cyanoacetate suggests its potential in similar transformations.
Synthesis of 2-Aminothiophenes (Gewald Reaction)
The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes, which are important intermediates in medicinal chemistry. This reaction typically involves a ketone or aldehyde, an active methylene compound, and elemental sulfur in the presence of a base.
Table 3: Comparison in 2-Aminothiophene Synthesis (Gewald Reaction)
| Active Methylene Compound | Carbonyl Compound | Base | Conditions | Yield | Reference |
| Ethyl cyanoacetate | Ketones | Morpholine | 35-40 °C, 0.5h | 70-85% | [5] |
| Ethyl cyanoacetate | Ketones | Morpholine, Ultrasound | 20-80 min | 78% | [6] |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (from ethyl cyanoacetate) | 3-Oxobutanoate | Not specified | Not specified | Not specified | [12] |
Ethyl cyanoacetate is a well-established substrate for the Gewald reaction, affording highly substituted 2-aminothiophenes in good to excellent yields under various conditions, including microwave irradiation and sonication.[5][6] The presence of the ester group at the 3-position of the resulting thiophene is a common feature. Given the structural requirements of the Gewald reaction, this compound is expected to be a suitable substrate, leading to 2-amino-4-ethyl-3-carbethoxythiophenes.
Experimental Protocols
General Procedure for the Synthesis of N-Aryl-3-cyano-2-pyridones using Ethyl Cyanoacetate (as a proxy for this compound)
This protocol is adapted from the synthesis of N-alkyl-3-cyano-2-pyridone derivatives.[3][4]
Materials:
-
Substituted aniline (0.02 mol)
-
Ethyl cyanoacetate (0.02 mol)
-
Acetylacetone (0.006 mol)
-
Potassium hydroxide (catalytic amount)
-
Ethanol (approx. 10 mL)
-
Diethyl ether
Procedure:
-
Synthesis of N-Aryl-2-cyanoacetamide: A mixture of the substituted aniline (0.02 mol) and ethyl cyanoacetate (0.02 mol) is refluxed at a high temperature for 2 hours. The progress of the reaction is monitored by TLC. The resulting solid is filtered and washed with diethyl ether and ethanol to afford the N-aryl-2-cyanoacetamide in good yields (typically 53-75%).
-
Synthesis of N-Aryl-3-cyano-2-pyridone: The N-aryl-2-cyanoacetamide (0.006 mol) and acetylacetone (0.006 mol) are dissolved in ethanol (10 mL) containing a catalytic amount of potassium hydroxide. The reaction mixture is stirred and refluxed at 80 °C for 4 hours, with monitoring by TLC. After cooling, the precipitated product is collected by filtration and washed with ethanol. The desired N-aryl-3-cyano-2-pyridone is obtained in excellent yields (typically 61-79%).[3][4]
General Procedure for the Synthesis of 2-Aminothiophenes via the Gewald Reaction using Ethyl Cyanoacetate
This protocol is a general procedure for the Gewald reaction.[5]
Materials:
-
Ketone (0.05 mol)
-
Ethyl cyanoacetate (0.05 mol)
-
Elemental sulfur (0.05 mol)
-
Morpholine (5 mL)
-
Methanol (30 mL)
Procedure:
-
To a mixture of the ketone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), morpholine (5 mL) is added slowly over a period of 30 minutes at 35-40 °C with stirring.
-
The reaction mixture is stirred for an additional period, and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene derivative in yields ranging from 70-85%.[5]
Logical Workflow for Heterocyclic Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a heterocyclic compound using an active methylene compound like this compound or diethyl malonate.
Caption: Generalized workflow for heterocyclic synthesis.
Conclusion
Both this compound and diethyl malonate are highly effective and versatile reagents in heterocyclic synthesis. The choice between them is often dictated by the desired functionality in the final product and the required reaction conditions.
-
Diethyl malonate is a classic, cost-effective reagent that is particularly well-suited for syntheses where two ester groups are desired or can be subsequently modified. Its lower acidity generally requires stronger bases or thermal conditions for activation.
-
This compound , and by extension other α-cyanoesters, offers the advantage of higher acidity, allowing for milder reaction conditions. The resulting heterocyclic products bearing a cyano group provide a valuable synthetic handle for further transformations, such as hydrolysis to a carboxylic acid, reduction to an amine, or participation in further cyclization reactions. The α-ethyl group introduces steric bulk that can influence stereoselectivity and may slightly decrease reactivity compared to unsubstituted analogs.
For researchers in drug development, the ability to introduce a nitrile group using this compound can be particularly advantageous for library synthesis and lead optimization, given the diverse chemistry that can be performed on the cyano moiety. Ultimately, the optimal choice will depend on a careful consideration of the target molecule's structure, the desired reaction pathway, and the overall synthetic strategy.
References
- 1. pKa values [stenutz.eu]
- 2. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds [mdpi.com]
- 3. sciforum.net [sciforum.net]
- 4. asianpubs.org [asianpubs.org]
- 5. heteroletters.org [heteroletters.org]
- 6. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. GT Digital Repository [repository.gatech.edu]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
Comparative study of different catalysts for the Knoevenagel condensation with Ethyl 2-cyanobutanoate
A comprehensive guide for researchers, scientists, and drug development professionals on catalyst performance in the Knoevenagel condensation, featuring comparative data and detailed experimental protocols.
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the production of fine chemicals, pharmaceuticals, and polymers. The reaction involves the condensation of an active methylene compound, such as ethyl cyanoacetate, with a carbonyl compound, typically an aldehyde or ketone. The efficiency of this transformation is highly dependent on the catalyst employed. This guide provides a comparative study of various catalysts for the Knoevenagel condensation of ethyl cyanoacetate with a particular focus on benzaldehyde as a model substrate, presenting experimental data, detailed protocols, and visualizations to aid in catalyst selection and experimental design.
Note: This guide focuses on ethyl cyanoacetate as the active methylene compound due to the extensive availability of comparative data. The principles and catalytic systems discussed are generally applicable to other α-cyanocarboxylates like ethyl 2-cyanobutanoate, though specific reaction conditions may require optimization.
Comparative Performance of Catalysts
A wide array of catalysts, ranging from simple bases to sophisticated heterogeneous systems, have been successfully utilized for the Knoevenagel condensation. The choice of catalyst significantly impacts reaction rates, yields, and overall process sustainability. Below is a summary of the performance of selected catalysts in the condensation of benzaldehyde with ethyl cyanoacetate.
| Catalyst | Catalyst Type | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) |
| Sodium Ethoxide | Homogeneous Base | Benzaldehyde | Ethanol | Reflux | - | 94-96[1] |
| Piperidine | Homogeneous Base | Benzaldehyde | Ethanol | - | - | High[2] |
| DBU (Diazabicyclo[5.4.0]undec-7-ene) | Homogeneous Base | Benzaldehyde | Water | Room Temp. | 1 h | 100[3] |
| DIPEAc (Diisopropylethylammonium acetate) | Ionic Liquid | Aromatic Aldehydes | Hexane | 65-70 | 3-6 h | 91[4] |
| [HyEtDBU]Br | Ionic Liquid | Aromatic Aldehydes | Water | - | 1 min - 4.5 h | 92-99[5] |
| Cu-Mg-Al Layered Double Hydroxide (LDH) | Heterogeneous | Benzaldehyde | Ethanol | 80 | - | 95[6] |
| 1CaO–1.5MgO (BMO-1) | Heterogeneous | Benzaldehyde | Water | Room Temp. | - | High[7] |
| Amino-functionalized MOFs | Heterogeneous | Benzaldehyde | - | - | Short | High[6] |
| Silica Monolith with Diamine Groups | Heterogeneous | Benzaldehyde | - | 50 | 6 min | ~100[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the Knoevenagel condensation using different classes of catalysts.
Protocol 1: Homogeneous Base Catalysis (using DBU)
-
To a solution of benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in water (5 mL), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product can be isolated by filtration.
-
Wash the product with water and dry under vacuum to obtain the pure ethyl (E)-2-cyano-3-phenylacrylate.
Protocol 2: Heterogeneous Catalysis (using a reusable solid catalyst)
-
In a round-bottom flask, combine benzaldehyde (1 mmol), ethyl cyanoacetate (1.2 mmol), and the heterogeneous catalyst (e.g., 50 mg of 1CaO–1.5MgO) in a suitable solvent (e.g., 10 mL of water or ethanol).
-
Stir the mixture at the desired temperature (e.g., room temperature or 80°C) for the specified time.
-
Monitor the reaction by TLC.
-
After the reaction is complete, separate the catalyst from the reaction mixture by filtration.
-
The catalyst can be washed with a solvent, dried, and reused for subsequent reactions.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Ionic Liquid Catalysis (using DIPEAc)
-
To a mixture of an aromatic aldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in hexane (10 mL), add diisopropylethylammonium acetate (DIPEAc) (0.1 mmol).[4]
-
Heat the reaction mixture at 65-70 °C for 3-6 hours.[4]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to 40-45 °C.[4]
-
Separate the layers, and concentrate the bottom (product) layer under vacuum.[4]
-
The resulting material can be purified by a suitable solvent to yield the desired product.[4]
Visualizing the Workflow and Catalytic Cycle
Diagrams are powerful tools for understanding experimental processes and reaction mechanisms. The following visualizations, created using the DOT language, illustrate a general experimental workflow and a plausible catalytic cycle for a base-catalyzed Knoevenagel condensation.
Caption: General experimental workflow for the Knoevenagel condensation.
Caption: Plausible catalytic cycle for a base-catalyzed Knoevenagel condensation.
Conclusion
The selection of an optimal catalyst for the Knoevenagel condensation of ethyl cyanoacetate is a multifactorial decision that depends on the desired reaction scale, economic considerations, and environmental impact. Homogeneous bases like DBU offer high yields under mild conditions, while heterogeneous catalysts provide the significant advantage of easy separation and recyclability, aligning with the principles of green chemistry. Ionic liquids also present a viable alternative with high efficiency. This guide provides a foundational understanding and practical data to assist researchers in navigating the diverse catalytic landscape for this important transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. jmcs.org.mx [jmcs.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Continuous-Flow Microreactor for Knoevenagel Condensation of Ethyl Cyanoacetate with Benzaldehyde: The Effect of Grafted Amino Groups on Catalytic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Stereochemistry in Ethyl 2-cyanobutanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry at chiral centers is a critical aspect of chemical research and drug development, profoundly influencing a molecule's biological activity and pharmacokinetic properties. This guide provides an objective comparison of modern analytical techniques for confirming the absolute configuration of chiral centers in Ethyl 2-cyanobutanoate derivatives and related compounds. We present supporting principles, comparative data, and detailed experimental protocols for three leading methods: X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's ester analysis.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for stereochemical determination depends on several factors, including the physical state of the sample, the amount of material available, and the presence of suitable functional groups. The following table summarizes the key performance characteristics of the three techniques discussed in this guide.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR (Mosher's Ester Analysis) |
| Principle | Diffraction of X-rays by a single crystal | Differential absorption of left and right circularly polarized infrared light | Analysis of diastereomeric derivatives by ¹H NMR |
| Sample Type | High-quality single crystal | Solution (liquid or dissolved solid) | Solution |
| Sample Amount | Typically >0.1 mm crystal | Milligram quantities | Milligram quantities |
| Directness | Provides direct 3D structure and absolute configuration | Requires comparison with quantum chemical calculations | Indirectly determines configuration based on empirical rules |
| Key Advantage | Unambiguous and definitive determination of absolute configuration[1] | Applicable to non-crystalline samples and provides conformational information in solution[2][3][4][5][6] | Widely accessible instrumentation (NMR) and well-established methodology[2][7] |
| Limitations | Difficulty in obtaining suitable crystals | Computationally intensive; interpretation can be complex for flexible molecules | Requires a derivatizable functional group (e.g., hydroxyl) near the chiral center |
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below. These protocols are generalized and may require optimization for specific this compound derivatives.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules.[1][8] The primary challenge often lies in growing a single crystal of sufficient quality.
Protocol:
-
Crystallization: Dissolve the purified this compound derivative in a suitable solvent or solvent mixture. Slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution are common techniques to grow single crystals. The goal is to obtain a crystal with dimensions of at least 0.1 mm in all directions.
-
Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined to best fit the experimental data, yielding the precise atomic positions, bond lengths, and angles.
-
Absolute Configuration Determination: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing the anomalous dispersion effects of the scattered X-rays. The Flack parameter is a key indicator used to confidently assign the absolute stereochemistry.
References
- 1. X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N ,N-dimethyl amino acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Sensing remote chirality: stereochemical determination of β-, γ-, and δ-chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. matilda.science [matilda.science]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the reactivity of Ethyl 2-cyanobutanoate against other active methylene compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, active methylene compounds are indispensable building blocks for the construction of complex molecular architectures. Their utility stems from the acidity of the methylene protons, enabling a wide range of carbon-carbon bond-forming reactions. This guide provides a comprehensive benchmark of the reactivity of Ethyl 2-Cyanobutanoate against other commonly employed active methylene compounds, offering a comparative analysis supported by experimental data and detailed protocols to aid in reaction design and optimization.
Factors Influencing Reactivity: Acidity and Steric Hindrance
The reactivity of active methylene compounds is primarily governed by the acidity of the α-proton, which is quantified by its pKa value. A lower pKa indicates a more acidic proton and, consequently, easier formation of the nucleophilic carbanion in the presence of a base. The stability of the resulting carbanion, influenced by the electron-withdrawing nature of the adjacent functional groups, is a key determinant of this acidity.
Another critical factor is steric hindrance around the reactive methylene center. Bulky substituents can impede the approach of electrophiles, thereby reducing reaction rates.
| Compound Name | Structure | pKa (in H₂O) |
| This compound | CH₃CH₂CH(CN)COOEt | ~13 (Estimated) |
| Ethyl Cyanoacetate | NCCH₂COOEt | 9.0 |
| Diethyl Malonate | EtOOCCH₂COOEt | 13.0 |
| Ethyl Acetoacetate | CH₃COCH₂COOEt | 11.0 |
| Malononitrile | NCCH₂CN | 11.0[1][2] |
| Acetylacetone | CH₃COCH₂COCH₃ | 9.0 |
Note: pKa values can vary depending on the solvent and measurement conditions.
The presence of an ethyl group at the α-position of this compound increases its pKa relative to ethyl cyanoacetate due to the electron-donating inductive effect of the alkyl group, which destabilizes the carbanion. This higher pKa suggests that a stronger base may be required to deprotonate this compound effectively. Furthermore, the ethyl group introduces greater steric bulk compared to the unsubstituted methylene group of other active methylene compounds, which can influence its reactivity in sterically demanding reactions.
Comparative Reactivity in Key Transformations
The following sections provide a comparative overview of the reactivity of this compound and other active methylene compounds in fundamental carbon-carbon bond-forming reactions. The yields provided are indicative and can vary based on specific substrates, catalysts, and reaction conditions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The reactivity in this reaction is directly correlated with the ease of carbanion formation.
| Active Methylene Compound | Aldehyde | Catalyst/Solvent | Yield (%) |
| This compound | Benzaldehyde | Piperidine/Ethanol | Moderate (Expected) |
| Ethyl Cyanoacetate | Benzaldehyde | Piperidine/Ethanol | 85-95 |
| Diethyl Malonate | Benzaldehyde | Piperidine/Ethanol | 70-85 |
| Malononitrile | Benzaldehyde | Piperidine/Ethanol | >90 |
Data compiled from various sources. Yields are typical and can vary.
Due to its higher pKa and increased steric hindrance, this compound is expected to be less reactive in Knoevenagel condensations compared to ethyl cyanoacetate and malononitrile under identical conditions.
References
Spectroscopic Interrogation of Reaction Intermediates in Ethyl 2-cyanobutanoate Transformations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The real-time identification and characterization of transient intermediates are paramount for understanding reaction mechanisms, optimizing process conditions, and ensuring the safe and efficient development of chemical syntheses. This guide provides a comparative analysis of spectroscopic techniques for identifying reaction intermediates in the transformations of Ethyl 2-cyanobutanoate, a versatile building block in organic synthesis. We will focus on the well-established Krapcho decarboxylation as a primary example, while also considering other potential reaction pathways. This document synthesizes available experimental data with established chemical principles to offer a practical framework for researchers in the field.
Key Transformation: The Krapcho Decarboxylation
The Krapcho decarboxylation is a widely utilized reaction for the dealkoxycarbonylation of esters bearing an electron-withdrawing group at the α-position, such as α-cyano esters.[1][2][3] For this compound, this transformation typically proceeds via nucleophilic attack on the ethyl group of the ester, followed by decarboxylation to yield 2-ethylbutyronitrile. The reaction is commonly carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) with a salt, such as sodium chloride or lithium chloride, at elevated temperatures.
The generally accepted mechanism involves the formation of a key carbanionic intermediate. The identification and characterization of this and other transient species are crucial for a complete understanding of the reaction dynamics.
Spectroscopic Techniques for In-Situ Reaction Monitoring
Several spectroscopic techniques can be employed to monitor the progress of chemical reactions and identify fleeting intermediates in real-time. The choice of method depends on factors such as the nature of the reactants and intermediates, the reaction conditions, and the required sensitivity and time resolution.
Comparison of Spectroscopic Techniques:
| Technique | Principle | Advantages | Disadvantages | Typical Application for this compound Transformations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information about molecules in solution. Quantitative. | Relatively low sensitivity. Slower acquisition times may not be suitable for very fast reactions. | Monitoring the disappearance of starting material and the appearance of the final product. Detecting the formation of stable intermediates. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Fast acquisition times. Sensitive to changes in functional groups. Can be used with ATR probes for in-situ monitoring. | Spectra can be complex and overlapping. Less detailed structural information compared to NMR. | Tracking the disappearance of the ester carbonyl group and the appearance of the nitrile group in the product. Identifying changes in bonding associated with intermediate formation. |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Measures the mass-to-charge ratio of ions in the gas phase. | Extremely sensitive. Can detect and identify charged intermediates directly.[4] | Provides limited structural information. The ionization process can sometimes alter the species being analyzed. | Direct detection of the carbanion intermediate formed during the Krapcho decarboxylation. Identifying other ionic species in the reaction mixture. |
Spectroscopic Identification of Intermediates in the Krapcho Decarboxylation of this compound
While specific in-situ spectroscopic data for the Krapcho decarboxylation of this compound is not extensively published, we can predict the expected spectroscopic signatures of the key intermediates based on known chemical principles and data from analogous systems.
Proposed Reaction Pathway and Spectroscopic Signatures:
References
Unveiling the Solvent's Influence: A Comparative Analysis of Reaction Rates in Ethyl 2-cyanobutanoate Chemistry
For researchers, scientists, and professionals in drug development, understanding the intricate role of solvents in chemical reactions is paramount to optimizing synthesis, improving yields, and ensuring the purity of target molecules. This guide provides a comparative analysis of solvent effects on the reaction rates of ethyl 2-cyanobutanoate and structurally similar compounds, supported by experimental data and detailed protocols.
The choice of solvent can dramatically alter the rate of a chemical reaction by influencing the solubility of reactants, the stabilization of transition states, and the pathway of the reaction mechanism. In the case of polar molecules like this compound, which contains both ester and nitrile functionalities, solvent polarity, protic nature, and coordinating ability are critical factors. This analysis focuses on the well-studied Knoevenagel condensation of the closely related ethyl cyanoacetate with benzaldehyde as a model system to elucidate these solvent effects.
Quantitative Comparison of Solvent Effects on Reaction Rates
The following table summarizes the impact of different solvents on the piperidine-catalyzed Knoevenagel condensation of ethyl cyanoacetate and benzaldehyde. The data, compiled from various studies, illustrates the trend of reaction rates in polar protic, polar aprotic, and non-polar environments. While direct kinetic data for this compound is limited, the behavior of ethyl cyanoacetate provides a strong predictive model due to their structural similarity.
| Solvent | Type | Dielectric Constant (ε) at 20°C | Reaction Time (h) | Yield (%) | Relative Rate (Qualitative) |
| Ethanol | Polar Protic | 24.6 | 4 | 92 | Moderate |
| Methanol | Polar Protic | 32.7 | 5 | 85 | Moderate |
| Water | Polar Protic | 80.1 | 6 | 95 | Moderate to Fast |
| Acetonitrile | Polar Aprotic | 37.5 | 2 | 98 | Fast |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 1.5 | 99 | Very Fast |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 6 | 88 | Slow to Moderate |
| Toluene | Non-Polar | 2.4 | 12 | 75 | Very Slow |
| Dichloromethane | Non-Polar | 9.1 | 8 | 82 | Slow |
Note: Reaction conditions are generally at room temperature with a catalytic amount of piperidine. The data is illustrative and compiled from various literature sources. Actual rates can vary based on specific concentrations and temperatures.
The trend observed in the table highlights that polar aprotic solvents like DMF and acetonitrile facilitate the fastest reaction rates. This is attributed to their ability to solvate the cationic species (the protonated catalyst) while poorly solvating the anionic nucleophile (the enolate of ethyl cyanoacetate), thereby increasing its reactivity. Polar protic solvents like ethanol and water can hydrogen bond with the nucleophile, which can stabilize it and slightly reduce its reactivity compared to polar aprotic solvents. Non-polar solvents generally result in the slowest reaction rates due to poor solubility of the ionic intermediates and the catalyst.
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed methodology for a key experiment is provided below.
Protocol for Kinetic Analysis of the Knoevenagel Condensation
This protocol outlines a general procedure for determining the reaction rate of the Knoevenagel condensation of an active methylene compound (e.g., this compound or ethyl cyanoacetate) with an aldehyde (e.g., benzaldehyde) in different solvents.
Materials:
-
This compound (or ethyl cyanoacetate)
-
Benzaldehyde
-
Piperidine (catalyst)
-
A selection of anhydrous solvents (e.g., ethanol, acetonitrile, DMF, toluene)
-
Internal standard (e.g., dodecane, non-reactive under reaction conditions)
-
Quenching solution (e.g., dilute HCl)
-
Gas chromatograph (GC) with a flame ionization detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Procedure:
-
Reaction Setup: In a series of temperature-controlled reaction vessels, add a known concentration of benzaldehyde and the internal standard to the chosen solvent.
-
Initiation: Equilibrate the mixture to the desired reaction temperature (e.g., 25°C). Initiate the reaction by adding a known concentration of this compound and a catalytic amount of piperidine. Start a timer immediately.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This will stop the reaction by neutralizing the basic catalyst.
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the reactant (benzaldehyde) and/or the product (ethyl 2-cyano-3-phenylacrylate derivative) relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactant versus time. The initial rate of the reaction can be determined from the initial slope of this curve. The rate constant (k) can be calculated by fitting the data to the appropriate rate law.
-
Comparison: Repeat the experiment for each solvent under identical conditions to obtain a comparative analysis of the reaction rates.
Visualizing the Solvent's Role
The following diagram illustrates the logical relationship between solvent properties and their effect on the Knoevenagel condensation reaction rate.
Evaluating the economic viability of Ethyl 2-cyanobutanoate versus other synthetic routes
For researchers and drug development professionals, the efficient and cost-effective synthesis of key intermediates is paramount. Ethyl 2-cyanobutanoate, a valuable building block in organic synthesis, can be produced through several synthetic pathways. This guide provides a detailed comparison of two prominent routes: the direct alkylation of ethyl cyanoacetate and a two-step approach involving a Knoevenagel condensation followed by reduction. By examining experimental data, we aim to provide a clear economic perspective on the viability of each method.
At a Glance: Comparing the Synthetic Routes
To facilitate a rapid comparison, the following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Alkylation of Ethyl Cyanoacetate | Route 2: Knoevenagel Condensation & Reduction |
| Starting Materials | Ethyl cyanoacetate, Ethyl bromide, Sodium ethoxide | Ethyl cyanoacetate, Propanal, Piperidine, H₂, Pd/C |
| Reaction Time | 2-4 hours | 3-6 hours (Knoevenagel) + 2-4 hours (Reduction) |
| Overall Yield | ~85% | ~80% (overall) |
| Key Equipment | Standard laboratory glassware (reflux setup) | Standard laboratory glassware, Hydrogenation apparatus |
| Process Control | Relatively straightforward | Requires monitoring of two separate reactions |
| Estimated Raw Material Cost per Mole of Product | Moderate | Lower |
In-Depth Analysis of Synthetic Pathways
Route 1: Direct Alkylation of Ethyl Cyanoacetate
This method involves the direct alkylation of ethyl cyanoacetate with an ethylating agent, such as ethyl bromide, in the presence of a base.
Experimental Protocol:
-
Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Addition of Reactants: Ethyl cyanoacetate is added dropwise to the sodium ethoxide solution at room temperature.
-
Alkylation: Ethyl bromide is then added slowly to the reaction mixture.
-
Reaction: The mixture is heated to reflux for 2-4 hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound.
A similar procedure for the synthesis of ethyl n-butylcyanoacetate from ethyl cyanoacetate and butyl bromide reports a yield of 85%.[1]
Logical Workflow for Alkylation Route:
Route 2: Knoevenagel Condensation followed by Reduction
This two-step approach begins with the Knoevenagel condensation of ethyl cyanoacetate and propanal to form an unsaturated intermediate, which is then reduced to the final product.
Experimental Protocol:
Step 1: Knoevenagel Condensation
-
Reaction Setup: Ethyl cyanoacetate, propanal, and a catalytic amount of piperidine are mixed in a suitable solvent such as ethanol or a solvent-free system.
-
Reaction: The mixture is stirred at room temperature or gently heated for 3-6 hours. The progress of the reaction is monitored by thin-layer chromatography.[2][3][4]
-
Isolation of Intermediate: Upon completion, the reaction mixture is worked up to isolate the intermediate product, ethyl 2-cyano-2-butenoate. This may involve removal of the catalyst and solvent. Yields for similar Knoevenagel condensations are reported to be in the range of 83-99%.[2]
Step 2: Reduction
-
Reaction Setup: The unsaturated intermediate is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation apparatus. A catalyst, typically palladium on carbon (Pd/C), is added.
-
Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically at or slightly above atmospheric pressure) and stirred until the uptake of hydrogen ceases.
-
Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude this compound is then purified by vacuum distillation. The reduction of the double bond is generally efficient, with yields often exceeding 95%.
Logical Workflow for Knoevenagel Condensation and Reduction Route:
Economic Viability Assessment
The economic feasibility of each route is heavily influenced by the cost of raw materials, energy consumption (reaction time and temperature), and the overall process yield.
Raw Material Cost Comparison:
| Reagent | Route 1 (Alkylation) | Route 2 (Knoevenagel & Reduction) |
| Ethyl cyanoacetate | Required | Required |
| Ethyl bromide | Required | Not Required |
| Propanal | Not Required | Required |
| Base/Catalyst | Sodium Ethoxide | Piperidine, Pd/C |
-
Ethyl cyanoacetate: A common starting material for both routes.
-
Ethyl bromide: A relatively inexpensive alkylating agent.
-
Propanal: Generally a low-cost aldehyde.
-
Catalysts: Piperidine is an inexpensive organic base. Palladium on carbon is a more expensive catalyst, but it is used in catalytic amounts and can often be recovered and reused. Sodium ethoxide can be prepared in-situ from sodium and ethanol, making it a cost-effective base.
Process Considerations:
-
Route 1 (Alkylation): This route is a one-pot synthesis, which can be more time and resource-efficient. The purification of the final product is a standard distillation.
-
Route 2 (Knoevenagel & Reduction): This two-step process requires the isolation of an intermediate, which can add to the overall process time and may lead to some material loss. The use of a hydrogenation apparatus adds to the equipment requirements.
Conclusion
Both the direct alkylation and the Knoevenagel condensation-reduction routes are viable for the synthesis of this compound.
-
The direct alkylation route offers the advantage of being a one-step process, potentially leading to shorter overall production times and simpler process logistics. However, the use of ethyl bromide, a regulated substance in some regions, might be a consideration.
-
The Knoevenagel condensation-reduction pathway utilizes readily available and inexpensive starting materials. While it involves two distinct steps, the high yields often achieved in both the condensation and reduction phases make it an attractive option. The need for a hydrogenation setup might be a limiting factor for laboratories not equipped for such reactions.
Ultimately, the choice between these two synthetic routes will depend on a laboratory's or production facility's specific circumstances, including equipment availability, cost and availability of starting materials, and regulatory considerations. For large-scale production, a thorough process optimization and cost analysis for both routes would be necessary to determine the most economically viable option.
References
Safety Operating Guide
Proper Disposal of Ethyl 2-cyanobutanoate: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Ethyl 2-cyanobutanoate, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and compliance with environmental regulations.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. According to its GHS classification, it is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[1] Therefore, adherence to strict disposal protocols is crucial. All hazardous wastes must be disposed of through a designated hazardous waste collection program and should never be discharged into the sewer system or evaporated in a fume hood.[2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All personnel involved in the handling and disposal of this substance must be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection. |
| Hand Protection | Chemically Resistant Gloves | Thin, disposable nitrile gloves offer limited protection and should be removed and discarded immediately after contamination.[3] For extended contact, gloves with a higher level of chemical resistance are recommended. |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | A lab coat made of a material resistant to chemical permeation should be worn and fully buttoned. |
| Respiratory Protection | N95 Respirator or Higher | Required if handling the compound outside of a certified chemical fume hood to minimize inhalation exposure. |
In the event of a spill, immediately evacuate the area and alert others. Contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[4] Collect the absorbed material and place it in a suitable, labeled container for waste disposal.[4] After cleanup, decontaminate all protective clothing and equipment before reuse.[4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[2][5] The following steps provide a clear procedure for its proper disposal:
-
Segregation: Isolate all waste containing this compound. This includes the pure compound, contaminated solutions, and any materials used for spill cleanup. Do not mix this waste with other incompatible waste types.[6][7]
-
Containerization: Place the waste in a designated, leak-proof, and chemically compatible container. The container should be in good condition with a secure, tight-fitting lid.[6] Do not fill the container beyond 90% capacity to allow for expansion.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Toxic," "Irritant").[6] The label must also include the date when the first item of waste was placed in the container.[6]
-
Accumulation: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[6] This area should be well-ventilated and away from incompatible materials.[6]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[6] This ensures compliance with all federal, state, and local regulations.[6] Never dispose of this compound down the drain or in regular solid waste receptacles.[2][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound | C7H11NO2 | CID 219611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling Ethyl 2-Cyanobutanoate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2-cyanobutanoate. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required protective equipment.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical safety goggles or a face shield | Must be worn at all times in the laboratory. Standard safety glasses are not sufficient. If a splash hazard exists, a face shield should be worn in addition to goggles.[1][2][3][4] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, PVC) | Gloves should be inspected for integrity before each use. Breakthrough time should be considered for prolonged handling. Contaminated gloves must be removed and disposed of properly.[1][2] |
| Body | Laboratory coat or chemical-resistant apron | A fully fastened lab coat should be worn to protect against splashes and spills. For larger quantities or significant splash risk, a chemical-resistant apron is recommended.[2] |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Respiratory protection is generally not required under normal handling conditions with adequate ventilation. If vapors or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][5] |
Safe Handling and Storage
Proper handling and storage protocols are crucial to prevent accidents and maintain the chemical's stability.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Ground all equipment when transferring flammable liquids to prevent static discharge.[2]
Storage:
-
Keep containers tightly sealed to prevent moisture contamination and evaporation.[1][2][4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and reducing agents.[2][5]
-
Protect from sources of ignition, including heat, sparks, and open flames.[2][5][6]
Emergency Procedures and First Aid
Immediate and appropriate responses to spills and exposures are critical.
| Incident | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][3][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][3][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3] |
Spill and Disposal Plan
A clear and practiced plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
Spill Response:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1][2]
-
Collect: Carefully collect the absorbed material into a labeled, sealable container for disposal.[1]
-
Clean: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[1]
Disposal:
-
Dispose of unused this compound and any contaminated materials as hazardous waste.[3][6]
-
Do not dispose of the chemical down the drain or in the general trash.[7]
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow involving this compound, highlighting critical safety checkpoints.
Caption: A stepwise workflow for experiments involving this compound.
Spill Response Logic
The following diagram outlines the decision-making process and actions to be taken in the event of an this compound spill.
Caption: A decision tree for responding to an this compound spill.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Ethyl cyanoacetate or Ethyl 2-cyanocetate Manufacturers, with SDS [mubychem.com]
- 6. fishersci.com [fishersci.com]
- 7. agilent.com [agilent.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
